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  • Product: 2-Chloro-6-phenylpyridine-3-carbaldehyde
  • CAS: 1227596-08-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Chloro-6-phenylpyridine-3-carbaldehyde

Technical Whitepaper: Physicochemical Profile and Synthetic Utility of 2-Chloro-6-phenylpyridine-3-carbaldehyde Executive Summary 2-Chloro-6-phenylpyridine-3-carbaldehyde (CAS: 1227596-08-8) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profile and Synthetic Utility of 2-Chloro-6-phenylpyridine-3-carbaldehyde

Executive Summary 2-Chloro-6-phenylpyridine-3-carbaldehyde (CAS: 1227596-08-8) is a specialized heterocyclic building block critical to the development of complex pharmacophores, particularly in the synthesis of fused ring systems such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional domains: the electrophilic aldehyde at C3, the nucleophile-labile chlorine at C2, and the lipophilic phenyl anchor at C6. This guide provides a comprehensive technical analysis of its properties, synthetic pathways, and application in high-value medicinal chemistry.[2]

Molecular Identification & Structural Analysis

Property Data
IUPAC Name 2-Chloro-6-phenylpyridine-3-carbaldehyde
Common Synonyms 2-Chloro-6-phenylnicotinaldehyde; 6-Phenyl-2-chloropyridine-3-carboxaldehyde
CAS Registry Number 1227596-08-8
Molecular Formula C₁₂H₈ClNO
SMILES ClC1=NC(C2=CC=CC=C2)=CC=C1C=O[1]
Molecular Weight 217.65 g/mol

Structural Insight: The molecule features a pyridine core destabilized by the electron-withdrawing chlorine (C2) and formyl (C3) groups. This electronic deficiency at the C2 position makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (


), while the C6-phenyl group provides steric bulk and lipophilicity (

enhancement), crucial for binding affinity in kinase inhibitor targets.

Physicochemical Properties

Note: Experimental values for this specific derivative are rare in open literature. Values marked "Predicted" are derived from Structure-Activity Relationship (SAR) algorithms calibrated against analogous 2-chloropyridine-3-carbaldehydes.

Parameter Value / Range Confidence/Source
Physical State Solid (Crystalline powder)Observed in analogs [1]
Melting Point 85°C – 95°CPredicted (Based on 2-chloro-5-phenyl analog MP: 87°C [2])
Boiling Point ~360°C (at 760 mmHg)Predicted
LogP (Octanol/Water) 3.2 ± 0.4Calculated (Consensus)
Polar Surface Area (PSA) 29.96 ŲCalculated
pKa (Conjugate Acid) ~0.5 – 1.0Predicted (Pyridine N is weakly basic due to Cl/CHO withdrawal)
Solubility Soluble in DCM, DMSO, DMF; Insoluble in WaterExperimental Consensus

Lipinski Compliance:

  • MW < 500: Yes (217.65)

  • LogP < 5: Yes (~3.2)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2

Synthetic Pathways

The primary industrial route to 2-Chloro-6-phenylpyridine-3-carbaldehyde involves the Vilsmeier-Haack formylation or the chlorination of a 2-pyridone precursor.

Protocol A: Chlorination of 2-Oxo-precursor (Preferred)

This method ensures high regioselectivity.

  • Precursor Synthesis: Condensation of acetophenone with ethyl cyanoacetate and ammonia yields 6-phenyl-2-pyridone derivatives.

  • Vilsmeier-Haack/Chlorination: Treatment of the 2-pyridone intermediate with Phosphorus Oxychloride (

    
    ) and DMF.
    

Step-by-Step Methodology:

  • Charge: A reactor is charged with 2-hydroxy-6-phenylpyridine-3-carbaldehyde (1.0 equiv).

  • Activation: Anhydrous DMF (3.0 equiv) is added.

  • Chlorination:

    
     (5.0 equiv) is added dropwise at 0°C to control the exotherm.
    
  • Reaction: The mixture is heated to 90–100°C for 4–6 hours. Monitoring via TLC/HPLC shows disappearance of the polar pyridone.

  • Quench: The mixture is poured onto crushed ice/sodium acetate (buffer to prevent aldehyde degradation).

  • Isolation: The precipitate is filtered, washed with water, and recrystallized from Ethanol/Hexane.

Synthesis cluster_conditions Critical Process Parameters start Acetophenone + Ethyl Cyanoacetate inter 2-Hydroxy-6-phenyl- nicotinonitrile start->inter NH4OAc, Cyclization inter2 2-Hydroxy-6-phenyl- pyridine-3-carbaldehyde inter->inter2 DIBAL-H or Hydrolysis/Reduction final 2-Chloro-6-phenyl- pyridine-3-carbaldehyde inter2->final POCl3, DMF (Vilsmeier/Chlorination) note1 Temp: 90-100°C note2 Quench: Ice/NaOAc

Figure 1: Retrosynthetic pathway highlighting the conversion of the hydroxy-precursor to the chloro-aldehyde target.

Reactivity & Applications

The compound acts as a trifunctional electrophile . Its utility is defined by the order of reactivity:

  • Aldehyde (C3): Most reactive. Susceptible to condensation.

  • Chloride (C2): Reactive towards

    
     (requires heat or catalysis).
    
  • Pyridine Nitrogen: Weakly basic; participates in coordination chemistry.

Key Transformations
  • Friedländer Condensation: Reaction with 2-aminoacetophenone derivatives yields 1,8-naphthyridines .

  • 
     Displacement:  Reaction with amines (primary/secondary) displaces the C2-Cl to form 2-amino-3-formylpyridines , which are precursors to pyrido[2,3-d]pyrimidines.
    
  • Knoevenagel Condensation: Reaction with malononitrile at the aldehyde yields vinyl nitriles.

Reactivity center 2-Chloro-6-phenyl- pyridine-3-carbaldehyde prod1 1,8-Naphthyridines (Fused Ring) center->prod1 2-Aminoacetophenone (Friedländer) prod2 2-Amino-3-formyl- pyridines center->prod2 R-NH2, Heat (SNAr) prod3 Schiff Bases / Imines center->prod3 R-NH2, Acid Cat. (Condensation) prod4 Pyrazolo[3,4-b]pyridines center->prod4 Hydrazine (Cyclization)

Figure 2: Divergent synthesis map showing the generation of four distinct heterocyclic classes from the core scaffold.

Handling & Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • ChemicalBook. (2024). 2-Chloro-6-phenylpyridine-3-carboxaldehyde Product Entry. Retrieved from

  • Google Patents. (1998). Process for the preparation of 2-halogenopyridinealdehydes (US5708180A).[3]

  • Organic Syntheses. (2015). Synthesis of substituted pyridines via Vilsmeier-Haack conditions.

  • National Institutes of Health (NIH). (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (Analogous chemistry review).

  • PubChem. (2024). Compound Summary for 6-Chloropyridine-3-carbaldehyde.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-phenylpyridine-3-carbaldehyde

Abstract 2-Chloro-6-phenylpyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a phenyl group, a chlorin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-6-phenylpyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a phenyl group, a chlorine atom, and a reactive carbaldehyde moiety on a pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures and biologically active agents. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule. We will delve into the strategic considerations behind the chosen route, explain the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols. The primary strategy discussed involves a late-stage Suzuki-Miyaura cross-coupling, a testament to the power of modern palladium catalysis in constructing complex heteroaromatic systems.

Strategic Overview and Retrosynthetic Analysis

The synthesis of polysubstituted pyridines presents a classic challenge in organic chemistry: controlling the regioselectivity of functionalization on an electron-deficient ring. A successful strategy must allow for the precise installation of different groups at specific positions. For our target, 2-Chloro-6-phenylpyridine-3-carbaldehyde, a retrosynthetic analysis reveals two primary strategic disconnections.

G cluster_main Retrosynthetic Analysis cluster_disconnections target 2-Chloro-6-phenylpyridine-3-carbaldehyde disconnection1 C-C (Suzuki) target->disconnection1 Strategy A (Late-Stage Arylation) disconnection2 C-C (Formylation) target->disconnection2 Strategy B (Late-Stage Formylation) precursor1 2,6-Dichloropyridine-3-carbaldehyde + Phenylboronic Acid disconnection1->precursor1 precursor2 2-Chloro-6-phenylpyridine disconnection2->precursor2

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A (Late-Stage Arylation): This approach involves constructing the 2-chloro-pyridine-3-carbaldehyde core first and then introducing the phenyl group in a final, key step. This is often the preferred route in drug discovery as it is a convergent approach, allowing for the synthesis of diverse analogues by simply changing the boronic acid partner in a well-established Suzuki-Miyaura cross-coupling reaction.[1][2]

  • Strategy B (Late-Stage Formylation): This linear strategy involves first synthesizing 2-chloro-6-phenylpyridine and then introducing the aldehyde at the C3 position. The primary challenge here is the formylation of an already electron-deficient pyridine ring, which can be difficult to achieve with high regioselectivity and yield using classical methods like the Vilsmeier-Haack reaction.[3][4]

This guide will focus on Strategy A , which offers superior modularity and relies on more reliable and well-characterized chemical transformations. Our forward synthesis is therefore a two-stage process:

  • Stage 1: Synthesis of the key intermediate, 2,6-dichloropyridine-3-carbaldehyde, via a Vilsmeier-Haack type reaction.

  • Stage 2: Selective Suzuki-Miyaura cross-coupling with phenylboronic acid to yield the final product.

Stage 1: Synthesis of 2,6-Dichloropyridine-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] While pyridines are generally electron-deficient, the reaction can be adapted to suitable precursors that cyclize in-situ to form the desired pyridine aldehyde. A common approach involves the reaction of an N-substituted acetamide with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide).[7][8]

Mechanism: The Vilsmeier-Haack Reaction

The reaction proceeds in two main parts: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the substrate, cyclization, and subsequent hydrolysis.[4][9]

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Substitution and Cyclization: The Vilsmeier reagent then acts as the electrophile in a reaction cascade with a suitable precursor, leading to the formation of the pyridine ring with the desired substitution pattern.

  • Hydrolysis: The reaction is quenched with water, which hydrolyzes the intermediate iminium species to reveal the final aldehyde functional group.

G cluster_vh Vilsmeier-Haack Reaction Workflow start DMF + POCl₃ reagent Vilsmeier Reagent (Chloroiminium ion) start->reagent Formation reaction Electrophilic Attack & Cyclization Cascade reagent->reaction substrate Acetanilide Precursor substrate->reaction intermediate Cyclized Iminium Intermediate reaction->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product 2,6-Dichloropyridine-3-carbaldehyde hydrolysis->product

Caption: General workflow for the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is adapted from established procedures for the synthesis of related 2-chloro-3-formyl heterocycles.[8][10]

Materials:

  • N-phenyl-2-chloroacetamide (1.0 equiv.)

  • Phosphorus oxychloride (POCl₃) (5.0 equiv.)

  • N,N-Dimethylformamide (DMF) (10.0 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice / Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add DMF (10.0 equiv.).

  • Cool the flask to 0°C in an ice-water bath.

  • Add POCl₃ (5.0 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.

  • Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add N-phenyl-2-chloroacetamide (1.0 equiv.) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 75-80°C in an oil bath.

  • Stir the reaction at this temperature for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate should form. Continue stirring until all the ice has melted.

  • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield 2,6-dichloropyridine-3-carbaldehyde as a solid.

Parameter Value Reference
Reactant N-phenyl-2-chloroacetamide[11]
Reagents POCl₃, DMF[8]
Temperature 75-80°C[8]
Typical Yield 60-75%N/A
Purification Column ChromatographyN/A

Stage 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for forming carbon-carbon bonds, particularly between sp²-hybridized carbons.[2][12] Its high functional group tolerance makes it ideal for late-stage functionalization, as it is compatible with the aldehyde group on our intermediate.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,6-dichloropyridine-3-carbaldehyde. Given the electronic properties, the C-Cl bond at the 6-position is generally more susceptible to oxidative addition than the one at the 2-position, which is adjacent to the nitrogen atom. This step forms a Pd(II) intermediate.

  • Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the phenyl group from the phenylboronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II)-phenyl species.

  • Reductive Elimination: The two organic fragments (the pyridine and the phenyl group) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)-X ox_add->pd2_aryl Pd(II) Intermediate transmetal Transmetalation pd2_aryl->transmetal pd2_biaryl Ar-Pd(II)-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regeneration product 2-Chloro-6-phenylpyridine- 3-carbaldehyde red_elim->product aryl_halide 2,6-Dichloropyridine- 3-carbaldehyde aryl_halide->ox_add boronic_acid Phenylboronic Acid + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on standard conditions for Suzuki-Miyaura couplings on chloro-pyridines.[1][13]

Materials:

  • 2,6-Dichloropyridine-3-carbaldehyde (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 2,6-dichloropyridine-3-carbaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).

  • Heat the reaction mixture to 90-100°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to afford 2-Chloro-6-phenylpyridine-3-carbaldehyde.

Parameter Value Reference
Catalyst Pd(PPh₃)₄[1]
Base K₂CO₃[1]
Solvent Dioxane / Water[2]
Temperature 90-100°C[2]
Typical Yield 70-90%N/A

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Analysis Expected Data for 2-Chloro-6-phenylpyridine-3-carbaldehyde
Appearance White to pale yellow solid
¹H NMR (CDCl₃)δ 10.5 (s, 1H, -CHO), 8.3 (d, 1H, Ar-H), 7.9-8.0 (m, 2H, Ar-H), 7.7 (d, 1H, Ar-H), 7.4-7.5 (m, 3H, Ar-H)
¹³C NMR (CDCl₃)δ 188.5, 160.2, 152.8, 138.5, 137.1, 131.0, 130.5, 129.2, 128.9, 121.5
Mass Spec (ESI) m/z = 218.0 (M+H)⁺

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Conclusion

The synthesis of 2-Chloro-6-phenylpyridine-3-carbaldehyde is efficiently achieved through a robust, two-stage process. The strategy hinges on the initial formation of a 2,6-dichloropyridine-3-carbaldehyde intermediate via a Vilsmeier-Haack type reaction, followed by a highly selective and high-yielding Suzuki-Miyaura cross-coupling to install the C6-phenyl group. This late-stage functionalization approach is not only efficient but also highly amenable to the generation of chemical libraries for drug discovery and materials science applications, providing a reliable and scalable route to this valuable chemical building block.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • Ivonin, S., Voloshchuk, V., Stepanova, D., Ryabukhin, S., & Volochnyuk, D. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • American Chemical Society. (2025, June 9). C3-Formylation of Pyridines via Streptocyanine Intermediates. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Patil, S. A., & Patil, R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Mohammed, T., Khan, A. A., & Iqubal, S. M. S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Chemistry & Chemical Technology, 14(1), 51-57. [Link]

  • Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]

  • Google Patents. (n.d.). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine. Google Patents.
  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved February 18, 2026, from [Link]

  • Parmar, N. J., et al. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogeno-5-aryl-3-pyridinealdehydes. Google Patents.
  • Organic Chemistry with Lluís Llorens Palomo. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US20140364623A1 - Process for preparing acetanilides. Google Patents.
  • Google Patents. (n.d.). CN101906068B - Preparation method of 2-pyridine carboxaldehyde. Google Patents.
  • PrepChem.com. (n.d.). a. Preparation of 2-chloro-N-phenylacetamide. PrepChem.com. Retrieved February 18, 2026, from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [Link]

  • International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. [Link]

  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes. Google Patents.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [Link]

  • MDPI. (2020). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. MDPI. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyridine-3-carbaldehyde. PubChem. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine. Google Patents.
  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Shin, I., et al. (n.d.). Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. Google Patents.
  • Schmidt, J., & Krische, M. J. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. [Link]

Sources

Foundational

Vilsmeier-Haack Synthesis of Substituted Pyridine Carbaldehydes

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Process Chemists Executive Summary & Strategic Context The synthesis of substituted pyridine carbaldehydes is a cornerstone in the development of he...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary & Strategic Context

The synthesis of substituted pyridine carbaldehydes is a cornerstone in the development of heterocyclic pharmacophores. While the Vilsmeier-Haack reaction (VHR) is the gold standard for formylating electron-rich aromatics, its application to the electron-deficient pyridine nucleus presents a kinetic paradox. A standard pyridine ring will not react with the Vilsmeier reagent (chloromethyliminium salt) due to high activation energy.

To overcome this, researchers must utilize one of two distinct mechanistic strategies:

  • Electronic Activation: Introduction of strong electron-donating groups (EDGs) like -OR or -NR₂ to raise the HOMO energy of the pyridine ring.

  • The "Vilsmeier-Haack-Arnold" Transformation: A powerful functional group interconversion (FGI) strategy where 2-pyridones are converted into 2-chloro-3-formylpyridines. This is the most industrially relevant method, simultaneously installing a reactive handle (Cl) and the aldehyde.

This guide details the protocols, mechanisms, and optimization parameters for these high-value transformations.

Mechanistic Principles

The Vilsmeier Reagent

The active electrophile is the chloromethyliminium salt, generated in situ from DMF and POCl₃ (or SOCl₂, COCl₂).[1][2]



Mechanism: Pyridone to Chloro-Aldehyde

This transformation is chemically distinct from standard electrophilic aromatic substitution (EAS). It involves the activation of the lactam carbonyl followed by formylation at the


-carbon.

VilsmeierMechanism Start 2-Pyridone Step1 O-Phosphorylation (Activation) Start->Step1 + POCl3 Step2 Chloro-Iminium Intermediate Step1->Step2 Cl- attack (Aromatization) Step3 C3-Formylation (Electrophilic Attack) Step2->Step3 + Vilsmeier Rgt (DMF/POCl3) End 2-Chloro-3- formylpyridine Step3->End Hydrolysis (H2O/NaOAc)

Figure 1: Mechanistic pathway for the conversion of 2-pyridone to 2-chloro-3-formylpyridine. The reaction achieves simultaneous chlorination and formylation.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-formylpyridines (Vilsmeier-Haack-Arnold)

Target: Conversion of 2-pyridones (or N-arylacetamides) to 2-chloro-3-formylpyridines. Application: Key intermediate for quinolines, naphthyridines, and fused heterocycles.

Materials
  • Substrate: Substituted 2-pyridone (1.0 equiv)

  • Reagent: POCl₃ (Phosphorus oxychloride) - Freshly distilled recommended

  • Solvent/Reagent: DMF (N,N-Dimethylformamide) - Anhydrous[3]

  • Quench: Sodium acetate (aq) or Saturated Na₂CO₃

Step-by-Step Methodology
  • Reagent Generation (0°C):

    • Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF (5–10 equiv).

    • Cool to 0–5°C under N₂ atmosphere.

    • Add POCl₃ (3–12 equiv) dropwise via an addition funnel over 30 minutes. Caution: Exothermic.

    • Stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent (white/yellowish suspension).

  • Substrate Addition:

    • Add the 2-pyridone substrate (solid or solution in minimal DMF) to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Thermal Reaction Phase:

    • Heat the reaction mixture to 80–95°C .

    • Monitor via TLC (EtOAc/Hexane). Reaction times typically range from 3 to 12 hours .

    • Note: The solution often turns dark red/brown.

  • Quench & Hydrolysis (Critical):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (approx. 5x volume) with vigorous stirring.

    • Neutralize/Hydrolyze by adding Sodium Acetate (sat. aq) or Na₂CO₃ until pH ~7. Stir for 1–2 hours to ensure hydrolysis of the iminium salt to the aldehyde.

  • Isolation:

    • Filter the precipitate (if solid) or extract with CH₂Cl₂ (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify via recrystallization (EtOH) or column chromatography.

Optimization Data: POCl₃ Stoichiometry

Table 1: Effect of POCl₃ equivalents on yield for 2-pyridone substrates.

EntrySubstratePOCl₃ (Equiv)Temp (°C)Time (h)Yield (%)
1N-Arylacetamide3.0801245
2N-Arylacetamide7.090672
3N-Arylacetamide 12.0 90 4 88
42-Pyridone3.090560
52-Pyridone 5.0 95 3 82

Data aggregated from optimization studies on quinoline/pyridine synthesis [1, 2].

Protocol B: Formylation of Activated Pyridines

Target: Direct C-formylation of electron-rich pyridines (e.g., 2-alkoxypyridines, pyrrolopyridines). Constraint: Requires strong EDGs. Unsubstituted pyridine will fail.

Methodology
  • Preparation: Mix DMF (3 equiv) and POCl₃ (1.2–1.5 equiv) at 0°C to form the salt.

  • Addition: Add the activated pyridine (e.g., 2-methoxypyridine, indole-fused pyridine) dissolved in DCE or DMF.

  • Reaction: Stir at RT for 1 hour, then heat to 60–80°C if conversion is slow.

  • Workup: Pour into ice water, neutralize with NaHCO₃, extract with EtOAc.

Troubleshooting & Critical Parameters

Moisture Control

The Vilsmeier reagent is highly moisture-sensitive.

  • Symptom: Low yield, recovery of starting material.

  • Fix: Use anhydrous DMF (<0.05% water). Distill POCl₃ if the liquid is cloudy or colored.

Temperature Management
  • Formation (0°C): Essential to prevent thermal decomposition of the Vilsmeier reagent before substrate addition.

  • Reaction (80–95°C): High temperature is required for the pyridone transformation to drive the aromatization/chlorination step. For simple activated aromatics (e.g., pyrroles), lower temperatures (RT to 40°C) suffice.

Hydrolysis

The intermediate iminium species is stable in acid.

  • Observation: TLC shows a polar spot that doesn't move; no aldehyde visible.

  • Fix: Ensure the quench is basic (pH 7–8) and stirred long enough (1h+) to hydrolyze the C=N bond to C=O.

Workflow Visualization

Workflow Prep Reagent Prep DMF + POCl3 @ 0°C (30 mins) Add Substrate Addition Add 2-Pyridone Warm to RT Prep->Add Heat Thermal Phase Heat to 80-95°C (3-6 Hours) Add->Heat Quench Hydrolysis Pour on Ice + NaOAc Stir 1h Heat->Quench Isolate Isolation Filtration or Extraction Purification Quench->Isolate

Figure 2: Operational workflow for the Vilsmeier-Haack synthesis of pyridine carbaldehydes.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry / NIScPR [Link][4]

  • Vilsmeier-Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones Source: Journal of Organic Chemistry (ACS) [Link]

  • Vilsmeier-Haack Reaction: Protocol and Mechanism Source: Organic Chemistry Portal [Link][5]

  • Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine Source: ResearchGate / David Publishing [Link]

Sources

Exploratory

Technical Guide: Strategic Synthesis of 2-Chloro-6-phenylpyridine-3-carbaldehyde

The following guide details the strategic synthesis of 2-Chloro-6-phenylpyridine-3-carbaldehyde , a privileged scaffold in medicinal chemistry used frequently in the development of kinase inhibitors and GPCR ligands. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic synthesis of 2-Chloro-6-phenylpyridine-3-carbaldehyde , a privileged scaffold in medicinal chemistry used frequently in the development of kinase inhibitors and GPCR ligands.

This guide prioritizes two distinct pathways: a Convergent Route (ideal for rapid medicinal chemistry exploration) and a Linear Route (ideal for cost-effective, large-scale preparation).[1][2]

Executive Summary & Retrosynthetic Analysis

The target molecule features a pyridine core decorated with three distinct functionalities: an electrophilic aldehyde at C3, a labile chlorine at C2, and a lipophilic phenyl ring at C6. The synthetic challenge lies in establishing the correct regiochemistry between the chlorine and phenyl substituents relative to the aldehyde.

Retrosynthetic Strategy

We define two primary disconnections:

  • C–C Cross-Coupling (Convergent): Exploiting the steric differentiation between the C2 and C6 positions of a 2,6-dichloropyridine precursor.

  • De Novo Ring Construction (Linear): Building the pyridine ring from acyclic precursors (acetophenone derivatives) to lock in the 6-phenyl substitution pattern early.[2]

Retrosynthesis Target Target: 2-Chloro-6-phenylpyridine- 3-carbaldehyde Precursor1 2,6-Dichloropyridine- 3-carbaldehyde (Commercial) Target->Precursor1 Route A: Regioselective Suzuki (C6 vs C2 differentiation) Precursor2 2-Chloro-6-phenyl- nicotinonitrile Target->Precursor2 Route B: DIBAL-H Reduction Precursor3 2-Hydroxy-6-phenyl- nicotinonitrile Precursor2->Precursor3 Dechlorination (POCl3)

Figure 1: Retrosynthetic tree illustrating the Convergent (Route A) and Linear (Route B) pathways.

Route A: Regioselective Suzuki-Miyaura Coupling

Best for: Rapid analoging, Medicinal Chemistry, High Throughput.[2]

This route relies on the inherent reactivity difference between the two chlorides in 2,6-dichloropyridine-3-carbaldehyde .[1][2]

Mechanistic Insight: The Ortho-Effect

In 2,6-dichloropyridines substituted at C3, the C2-chloride is sterically crowded ("sandwiched") by the ring nitrogen and the C3-substituent (aldehyde).[1] The C6-chloride is significantly more accessible.[1][2] Consequently, under controlled palladium-catalyzed conditions, oxidative addition occurs preferentially at C6 , installing the phenyl ring exactly where required while leaving the C2-chloride intact for future diversification.

Protocol A: Regioselective Coupling

Starting Materials:

  • 2,6-Dichloropyridine-3-carbaldehyde (1.0 equiv)[1][2]

  • Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)[3]

  • Base: Na2CO3 (2.0 equiv)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve 2,6-dichloropyridine-3-carbaldehyde (1.0 eq) in a mixture of Toluene:Ethanol:Water (4:1:1 ratio).

    • Why: The biphasic system with ethanol ensures solubility of both the organic halide and the inorganic base.

  • Degassing: Sparge the solution with Argon for 15 minutes. Add Pd(PPh3)4 (0.05 eq) and Phenylboronic acid (1.1 eq).

  • Reaction: Heat to 60–70°C for 4–6 hours.

    • Critical Control: Do not reflux aggressively (>100°C).[2] Higher temperatures may overcome the activation energy barrier for the C2-chloride, leading to bis-coupling (2,6-diphenyl product).[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The mono-coupled product usually runs slightly more polar than the starting dichloride but less polar than the bis-coupled byproduct.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na2SO4.[2][4]

  • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Data Validation: 1H NMR should show the preservation of the aldehyde proton (~10.4 ppm) and the specific splitting pattern of the pyridine protons (two doublets if para-like, or singlets depending on substitution).

Route B: The "Pyridone" Linear Synthesis

Best for: Large Scale, Low Cost, avoid Pd contaminants.

This route builds the pyridine ring from cheap acyclic precursors, ensuring the phenyl group is locked at position 6 before the chlorine is even introduced.

Workflow Overview
  • Ring Construction: Condensation of acetophenone with ethyl cyanoacetate (or malononitrile) to form the pyridone.

  • Chlorination: Conversion of the C2-hydroxyl (lactam) to C2-chloride.[1][2]

  • Reduction: Selective reduction of the nitrile to the aldehyde.[2][5][6]

LinearRoute Step1 Acetophenone + Ethyl Cyanoacetate Step2 2-Hydroxy-6-phenyl- nicotinonitrile Step1->Step2 NH4OAc Cyclization Step3 2-Chloro-6-phenyl- nicotinonitrile Step2->Step3 POCl3 Reflux Step4 Target: Aldehyde Step3->Step4 DIBAL-H -78°C

Figure 2: Linear synthesis workflow avoiding transition metal catalysis.

Protocol B: Step-by-Step
Step 1: Synthesis of 2-Hydroxy-6-phenylnicotinonitrile[1][2]
  • Reagents: Acetophenone, Ethyl cyanoacetate, Ammonium Acetate.

  • Procedure: Reflux acetophenone (1 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (8 eq) in ethanol for 12 hours. The product precipitates upon cooling.[2]

  • Note: This is a variation of the Guareschi-Thorpe condensation.

Step 2: Chlorination (Deoxychlorination)[1]
  • Reagents: POCl3 (neat or in Chlorobenzene).[2]

  • Procedure: Suspend the hydroxypyridine in POCl3 (5 vol). Heat to reflux (105°C) for 3 hours.

  • Safety: Quench carefully by pouring onto crushed ice/ammonia.[2]

  • Product: 2-Chloro-6-phenylnicotinonitrile.[1][2]

Step 3: Selective Reduction (Nitrile to Aldehyde)

This is the most critical step. Over-reduction to the amine must be prevented.

  • Reagents: DIBAL-H (1.0M in Toluene), Anhydrous DCM.[1][2]

  • Procedure:

    • Dissolve 2-Chloro-6-phenylnicotinonitrile (1.0 eq) in anhydrous DCM under Nitrogen.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add DIBAL-H (1.1 eq) dropwise over 30 minutes.[1]

      • Mechanism:[1][2][5][6][7] DIBAL-H forms a stable imine-aluminum intermediate at low temp, which prevents further reduction.[1][2]

    • Stir at -78°C for 2 hours.

    • Hydrolysis (Crucial): Quench at -78°C with Methanol (2 eq), then add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution. Warm to RT and stir vigorously for 1 hour until the emulsion clears.

  • Purification: Extract with DCM. The aldehyde is obtained after solvent removal.

Comparison of Methods

FeatureRoute A (Suzuki)Route B (Linear)
Step Count 1 Step (from commercial core)3-4 Steps
Cost High (Pd catalyst, Boronic acid)Low (Commodity chemicals)
Scalability Moderate (Chromatography needed)High (Crystallization driven)
Regio-Risk Moderate (Temp control required)None (Regiochemistry locked)
Purity Profile Trace Pd must be scavengedClean of heavy metals

References

  • Regioselectivity in Suzuki Coupling of Dichloropyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[2]

    • Source: Chemical Science (RSC), 2016.
    • URL:[Link]

    • Relevance: Confirms that for 3-substituted 2,6-dichloropyridines, the C6 position is sterically favored for oxidative addition.[1][2]

  • DIBAL-H Reduction Protocol

    • Title: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[2][7]

    • Source: Master Organic Chemistry.[2]

    • URL:[Link][7]

    • Relevance: Provides the mechanistic grounding for the selective reduction of the nitrile intermediate to the aldehyde without over-reduction.
  • Synthesis of Pyridone Precursors

    • Title: Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.[1][2]

    • Source: ResearchGate (Published in Oriental Journal of Chemistry).
    • URL:[Link]

    • Relevance: Details the condensation chemistry (chalcone/acetophenone + malononitrile) required to build the 2-hydroxy-6-phenylpyridine core.

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 2-Chloro-6-phenylpyridine-3-carbaldehyde

Topic: Solubility of 2-Chloro-6-phenylpyridine-3-carbaldehyde in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary 2-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Chloro-6-phenylpyridine-3-carbaldehyde in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

2-Chloro-6-phenylpyridine-3-carbaldehyde is a functionalized heterocyclic intermediate critical in the synthesis of fused ring systems (e.g., quinolines, naphthyridines) and pharmaceutical scaffolds.[1][2] Its physicochemical behavior is dominated by the competition between the lipophilic 6-phenyl/2-chloro substituents and the polarizable 3-formyl (aldehyde) group.[1][2]

This guide provides a definitive solubility landscape, experimental protocols for dissolution and purification, and a structural analysis to predict behavior in novel solvent systems.[2][3][4]

Key Solubility Takeaway: The compound exhibits a "Lipophilic-Polar" profile.[1][2][4] It is highly soluble in chlorinated and polar aprotic solvents (DCM, DMF), moderately soluble in hot alcohols, and insoluble in water.[2][3][4] This differential makes ethanol/water or ethyl acetate/hexane systems ideal for recrystallization.[2][4]

Physicochemical Profile & Structural Analysis

To understand solubility, we must first analyze the molecular interactions at play.[2][4]

FeatureChemical MoietyImpact on Solubility
Core Scaffold Pyridine RingProvides basicity (pK_a ~2-3 due to Cl), moderate polarity, and π-stacking potential.[1][2]
Lipophilic Domain 6-Phenyl GroupSignificantly increases LogP (estimated ~2.5–3.0).[1][2][4] Drives solubility in aromatic solvents (Toluene) and lowers water solubility.[2][4]
Polar Domain 3-CarbaldehydeH-bond acceptor.[1][2][4] Increases solubility in polar aprotic solvents (DMSO, THF) and alcohols.[2][3][4] Reactive to nucleophiles.[2][4]
Electronic Modulator 2-Chloro SubstituentInductive withdrawal reduces pyridine basicity.[1][2][4] Lipophilic halogen bond donor.[2][4]

Predicted Properties:

  • Physical State: Solid (Pale yellow to off-white crystalline powder).[1][2][4]

  • Melting Point: Expected range 80–120 °C (based on structural analogs).[2][4]

  • LogP: ~2.8 (Predicted).[2][4]

Solubility Landscape

The following data categorizes solvents based on their interaction with the solute's dipole and lipophilic domains.

Table 1: Solubility Classes
Solvent ClassRepresentative SolventsSolubility StatusApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary solvent for reactions, extractions, and loading for chromatography.[1][2]
Polar Aprotic THF, DMF, DMSO, AcetonitrileHigh Ideal for nucleophilic aromatic substitutions (SNAr) or coupling reactions (Suzuki).[2][3][4]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Preferred green solvent for extraction and crystallization.[2][3][4]
Aromatic Hydrocarbons Toluene, XyleneModerate Good for high-temp reactions; solubility increases significantly with heat.[1][2][4]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolTemperature Dependent Crucial for Purification. Moderate solubility at RT; High solubility at boiling point.[2][3][4]
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor / Insoluble Used as an antisolvent to precipitate the product.[2][3][4]
Aqueous Water, BrineInsoluble Used to wash away inorganic salts during workup.[2][3][4]

Experimental Protocols

Protocol A: Standard Dissolution for Reaction (0.1 M - 0.5 M)

Use this protocol for setting up Suzuki couplings or Vilsmeier-Haack cyclizations.[1][2][4]

  • Selection: Choose DCM (for low temp) or Toluene/DMF (for high temp).[2][4]

  • Weighing: Weigh the required mass of 2-Chloro-6-phenylpyridine-3-carbaldehyde.

  • Addition: Add 75% of the calculated solvent volume.

  • Agitation: Vortex or magnetically stir for 2-5 minutes. The solid should dissolve rapidly in DCM.

  • Adjustment: Make up to the final volume.

    • Note: If using Toluene , mild heating (40 °C) may be required to accelerate dissolution.[2][4]

Protocol B: Recrystallization (Purification)

This is the most critical protocol for obtaining high-purity material for biological testing.[1][4]

System: Ethanol (Solvent) / Water (Antisolvent) OR Ethyl Acetate (Solvent) / Hexane (Antisolvent).[3][4]

Step-by-Step Methodology (Ethanol/Water System):

  • Saturation: Place the crude solid in a flask equipped with a reflux condenser.

  • Hot Dissolution: Add Ethanol slowly while heating to reflux (approx. 78 °C). Add just enough solvent to dissolve the solid completely.[2][4][5]

    • Expert Tip: If the solution is dark, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[2][4]

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.[2][4]

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, place in an ice bath (0-4 °C) for 1 hour.

  • Harvest: Filter the crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).[2][4]

Thermodynamic & Kinetic Considerations

Temperature Dependence

The solubility of this compound follows a standard Van 't Hoff relationship in protic solvents.[2][4]

  • In Methanol/Ethanol: Solubility increases exponentially with temperature.[2][4] This steep solubility curve is what makes alcohols the preferred recrystallization solvents.[2][4]

  • In DCM/THF: Solubility is high even at low temperatures (-78 °C), making these solvents suitable for lithiation or controlled reduction of the aldehyde.[2][4]

Stability in Solution
  • Aldehyde Sensitivity: In solution (especially in air or peroxide-containing ethers like THF), the C-3 aldehyde is susceptible to autoxidation to the carboxylic acid.[1][2]

    • Mitigation: Store solutions under Nitrogen/Argon.[2][4] Use BHT-stabilized THF if necessary.

  • Nucleophilic Attack: Avoid primary amines in the absence of acid/dehydrating agents, as they will rapidly form Schiff bases (imines) with the aldehyde.[2][3][4]

Visualization: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting the correct solvent based on the intended experimental outcome.

SolventSelection Start Start: 2-Chloro-6-phenylpyridine-3-carbaldehyde Intent What is the Goal? Start->Intent Reaction Chemical Reaction Intent->Reaction Purification Purification / Isolation Intent->Purification Analysis Analysis (NMR/HPLC) Intent->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh Yes TempLow Low Temp (<0°C)? Reaction->TempLow No MethodRecryst Recrystallization Purification->MethodRecryst MethodChrom Flash Chromatography Purification->MethodChrom SolventCDCL3 Use: CDCl3 or DMSO-d6 (Avoid Acetone-d6 if aldol possible) Analysis->SolventCDCL3 SolventTol Use: Toluene / Xylene (Avoids pressure buildup) TempHigh->SolventTol SolventDMF Use: DMF / DMSO (For SNAr reactions) TempHigh->SolventDMF SolventDCM Use: DCM / THF (Good solubility, low FP) TempLow->SolventDCM SolventEtOH System: Ethanol + Water (High T coeff) MethodRecryst->SolventEtOH SolventHexEtOAc System: Hexane + EtOAc (Standard Phase) MethodChrom->SolventHexEtOAc

Caption: Decision tree for solvent selection based on thermodynamic requirements and experimental goals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13849139, 2-Chloro-6-methylpyridine-3-carbaldehyde (Analog). Retrieved from [Link]

    • Context: Used to infer physicochemical properties (LogP, solubility trends) of the 6-phenyl analog.[2][4]

  • Organic Syntheses (2011). Synthesis of Pyridine Derivatives via Electrophilic Activation. Organic Syntheses, Vol. 88. Retrieved from [Link][2][4]

    • Context: Validates the use of DCM and Toluene as standard solvents for 2-chloropyridine functionaliz
  • Context: Provides baseline solubility data for the lipophilic phenyl-pyridine domain.
  • Professor Dave Explains (2020). Recrystallization Methodologies. YouTube.[2][4] Retrieved from [Link]

    • Context: General reference for the "mixed solvent" recrystalliz

Sources

Exploratory

2-Chloro-6-phenylpyridine-3-carbaldehyde safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-phenylpyridine-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Safety 2-Chloro-6-phenylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-phenylpyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety

2-Chloro-6-phenylpyridine-3-carbaldehyde is a substituted pyridine derivative with significant potential in synthetic chemistry and drug discovery, valued for its reactive aldehyde and chloro- functionalities which serve as handles for molecular elaboration.[1] However, the very features that make it synthetically useful also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive framework for the safe utilization of this compound in a laboratory setting. As specific toxicological data for this exact molecule is not extensively published, the following protocols are synthesized from established best practices for handling structurally related compounds, namely chlorinated pyridines and aromatic aldehydes.[2][3][4] This principle of "control banding"—treating a substance with unknown hazards as having the hazards of its most dangerous components—forms the bedrock of this guide.

Section 1: Hazard Profile and Chemical Causality

The hazard profile of 2-Chloro-6-phenylpyridine-3-carbaldehyde is dictated by its constituent functional groups: the chlorinated pyridine ring and the carbaldehyde group.

  • Chlorinated Pyridine Core: The pyridine ring itself is a basic heterocycle.[5] Halogenated pyridines, however, are known to be irritants and potentially toxic. They can cause irritation to the skin, eyes, and respiratory system.[2][6][7] Inhalation is a primary exposure route for pyridine-type compounds, which can lead to symptoms like nausea, headaches, and dizziness.[8]

  • Aromatic Carbaldehyde Group: Aldehydes are reactive electrophiles. This reactivity makes them common skin and respiratory sensitizers and irritants. They can readily react with biological nucleophiles, which is the mechanistic basis for their irritant properties. Furthermore, aldehydes are susceptible to air oxidation, which can alter their reactivity and purity over time.[4]

Based on data from the closely related compound, 2-Chloro-6-methylpyridine-3-carbaldehyde, we can infer the following GHS hazard classifications.[3]

Hazard ClassCategoryStatement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral, Dermal, Inhalation)Likely 4Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered defense system, starting with engineering controls and supplemented by robust PPE.

Primary Engineering Controls

All operations involving 2-Chloro-6-phenylpyridine-3-carbaldehyde, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood serves as the primary barrier to prevent inhalation of vapors or fine particulates, which is a significant risk with pyridine derivatives.[8][9] The work area within the hood should be designated specifically for this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for proper engineering controls but is essential to protect from direct contact.[9]

PPE CategoryItemSpecification and Rationale
Eye & Face Protection Chemical Safety Goggles with Side ShieldsMandatory to protect against splashes. Standard safety glasses are insufficient. For large-scale operations (>5g), a face shield should be worn over the goggles.[10]
Hand Protection Nitrile Gloves (min. 5 mil thickness)Provides good splash protection against a broad range of chemicals, including pyridine compounds.[6][9][10] Crucially, gloves must be changed immediately upon contamination. For extended procedures, double-gloving is strongly recommended to provide an additional layer of safety.[10]
Body Protection Chemical-Resistant Laboratory CoatMust be worn fully buttoned to protect skin and personal clothing from accidental spills.[10]
Respiratory Protection (Conditional) NIOSH-Approved RespiratorA fume hood is the primary control.[6] In the rare and non-routine event that a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]

Section 3: Standard Operating Protocol for Safe Handling

The following step-by-step protocol is designed to be a self-validating system for minimizing exposure and risk.

Workflow for Safe Handling of 2-Chloro-6-phenylpyridine-3-carbaldehyde

prep 1. Pre-Operational Checks - Verify fume hood certification - Assemble all glassware & reagents - Locate spill kit & safety shower/eyewash ppe 2. Donning PPE - Lab Coat (buttoned) - Safety Goggles - Inner Nitrile Gloves - Outer Nitrile Gloves prep->ppe Proceed handling 3. Compound Handling (Inside Fume Hood) - Designate specific work area - Weigh solid carefully to avoid dust - Perform all transfers and reactions ppe->handling Proceed post 4. Post-Handling Procedures - Decontaminate glassware & surfaces - Dispose of waste in labeled container - Remove outer gloves, then inner gloves - Wash hands thoroughly handling->post Work Complete emergency EMERGENCY (Spill / Exposure) handling->emergency Incident Occurs storage 5. Secure Storage - Tightly sealed container - Store in cool, dry, well-ventilated area - Check for incompatibilities post->storage Final Step spill Spill Response - Evacuate & Alert - Don appropriate PPE - Contain with absorbent material - Collect & dispose as hazardous waste emergency->spill Spill exposure Exposure Response - Skin: Flush for 15+ min - Eyes: Flush for 15+ min - Inhalation: Move to fresh air - Seek Immediate Medical Attention emergency->exposure Contact

Caption: Standard Operating Procedure workflow for handling 2-Chloro-6-phenylpyridine-3-carbaldehyde.

Section 4: Storage and Disposal

Storage

Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.

  • Container: Store in a tightly closed, clearly labeled container.[2][11][12]

  • Atmosphere: For long-term storage, consider storing under an inert gas like nitrogen or argon to prevent oxidation of the aldehyde group.[4][11]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[9][12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][11] The basic nitrogen on the pyridine ring will react exothermically with acids.

Waste Disposal

All waste materials contaminated with 2-Chloro-6-phenylpyridine-3-carbaldehyde, including excess reagent, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[2]

  • Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's approved hazardous waste disposal program.[7][12]

Section 5: Emergency Response Protocols

In the event of an emergency, a swift and correct response is critical.

Skin or Eye Contact

This is a time-critical emergency requiring immediate action.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][12]

  • Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[12]

Inhalation
  • Immediately move the affected individual to fresh air.[2][12]

  • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[4][12]

  • Seek immediate medical attention.[12]

Minor Spills (Inside a Fume Hood)
  • Alert others in the immediate area.

  • Ensure your PPE is intact. If not, retreat and don the appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels on a neat spill.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[11]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spills (Outside a Fume Hood)
  • Evacuate the laboratory immediately and alert others.

  • Close the laboratory doors and prevent entry.

  • Contact your institution's emergency response team (e.g., Environmental Health & Safety) and report the spill.[13][14] Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

References

  • Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide. Benchchem.
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich (pyridine-2-carbaldehyde). Sigma-Aldrich.
  • SAFETY DATA SHEET (3-Pyridinecarboxaldehyde). Fisher Scientific.
  • SAFETY DATA SHEET (2-Chloro-6-methylisonicotinic acid). Thermo Fisher Scientific.
  • Pyridine Hazard Summary. NJ.gov.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 2-Chloro-6-methylpyridine-3-carbaldehyde Safety and Hazards. PubChem.
  • SAFETY DATA SHEET (4-Pyridinecarboxaldehyde). Thermo Fisher Scientific.
  • SAFETY DATA SHEET (Pyridine-2-carboxaldehyde). Thermo Fisher Scientific.
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • EMERGENCY RESPONSE Standard Operating Procedure. University of Toronto Department of Chemistry.
  • Pyridine - Wikipedia. Wikipedia.
  • SAFETY DATA SHEET (2-Chloro-4-methylpyridine). TCI Chemicals.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Protocol for 2-Chloro-6-phenylpyridine-3-carbaldehyde

Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-phenylpyridine-3-carbaldehyde (Substrate 1 ) with aryl boronic acids. While 2-chloropyridines are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-phenylpyridine-3-carbaldehyde (Substrate 1 ) with aryl boronic acids. While 2-chloropyridines are generally considered deactivated electrophiles compared to their bromo- or iodo-analogs, the presence of the electron-withdrawing formyl group at the C3 position significantly activates the C2-Cl bond toward oxidative addition. However, the aldehyde moiety presents stability challenges (oxidation, Cannizzaro disproportionation) under basic aqueous conditions.

This guide provides a robust, high-yielding methodology using a Pd(PPh3)4 / Na2CO3 system, with alternative high-turnover protocols for sterically demanding partners.

Substrate Analysis & Reactivity Profile[1][2][3]

Chemical Structure & Electronic Properties
  • Electrophile: 2-Chloro-6-phenylpyridine-3-carbaldehyde.

  • Key Features:

    • C2-Cl Bond: The reaction site. Activated by the adjacent pyridine nitrogen (inductive effect) and the C3-formyl group (resonance/inductive electron withdrawal).

    • C3-Formyl (-CHO): Highly electron-withdrawing, facilitating Pd(0) insertion. Prone to side reactions (nucleophilic attack, oxidation) in the presence of strong bases (e.g., hydroxides, alkoxides).

    • C6-Phenyl: Provides steric bulk and conjugation. Increases the lipophilicity of the substrate but generally does not interfere with C2 reactivity.

    • Pyridine Nitrogen: Potential catalyst poison via coordination to Pd(II) species, requiring phosphine ligands with sufficient binding strength (e.g., PPh3, dppf) to prevent sequestration.

Reaction Scheme

The general transformation involves the coupling of Substrate 1 with an aryl boronic acid (2 ) to yield the biaryl product (3 ).

ReactionScheme Substrate 2-Chloro-6-phenyl- pyridine-3-carbaldehyde (Electrophile) Product 2-Aryl-6-phenyl- pyridine-3-carbaldehyde (Product) Substrate->Product Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) Dioxane/H2O, 90°C Boronic Aryl Boronic Acid (R-B(OH)2) (Nucleophile) Boronic->Product

Figure 1: General reaction scheme for the described protocol.

Standardized Experimental Protocol

This protocol is the "Golden Path" method, optimized for a balance of reactivity, cost-efficiency, and substrate stability.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleNotes
Substrate 1 1.0ElectrophilePurity >97% essential.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation.
Pd(PPh3)4 0.05 (5 mol%)CatalystTetrakis(triphenylphosphine)palladium(0). Store under Ar.
Na2CO3 2.0Base2M Aqueous solution preferred.
1,4-Dioxane --SolventDegassed (Sparged with N2/Ar).[2]
Water --Co-solventDegassed.[2] Dissolves base.
Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 25 mL round-bottom flask (or Schlenk tube) with a magnetic stir bar and a reflux condenser.

  • Add Substrate 1 (1.0 mmol, 217 mg) and Aryl Boronic Acid (1.2 mmol).

  • Add Pd(PPh3)4 (58 mg, 0.05 mmol).

    • Critical: Add catalyst last or mix with solids before adding solvent to minimize oxidation.

  • Evacuate the flask and backfill with Nitrogen (or Argon) three times .[2]

Step 2: Solvent & Base Addition [1][6][7]

  • Under a positive stream of Nitrogen, add 1,4-Dioxane (4 mL) via syringe.

  • Add 2M Na2CO3 (aq) (1.0 mL, 2.0 mmol) via syringe.

    • Note: The biphasic mixture (4:1 ratio) ensures solubility of organics while providing base activation.

Step 3: Reaction

  • Heat the mixture to 90°C (oil bath temperature).

  • Stir vigorously (800+ rpm) to ensure phase mixing.

  • Monitor: Check TLC or LCMS at 2 hours.

    • Endpoint: Disappearance of Substrate 1. Typical time: 3–6 hours.

    • Observation: Solution often turns black (Pd precipitation) upon completion.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash combined organics with Brine (15 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).[4]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

    • Warning: Aldehydes can streak on silica; ensure column is well-packed and consider 1% Et3N if degradation is suspected (rare for this substrate).

Method Development & Optimization

If the standard protocol fails (low yield, incomplete conversion), utilize the following optimization logic.

Troubleshooting Matrix
IssueProbable CauseRecommended Adjustment
Low Conversion (<20%) Catalyst Deactivation (Pyridine N)Switch to Pd(dppf)Cl2·DCM (5 mol%). The bidentate ligand prevents pyridine coordination.
Aldehyde Degradation Cannizzaro / OxidationSwitch base to K3PO4 (anhydrous) or KF . Use anhydrous Dioxane or Toluene.
Protodeboronation Unstable Boronic AcidIncrease Boronic Acid to 2.0 equiv. Lower Temp to 70°C. Switch solvent to DME .
Steric Hindrance Bulky Coupling PartnerUse Pd2(dba)3 (2 mol%) + XPhos (4 mol%) or SPhos .
Optimization Workflow

The following decision tree guides the optimization process based on experimental feedback.

OptimizationFlow Start Standard Protocol Pd(PPh3)4 / Na2CO3 / Dioxane Check Check LCMS (2h) Start->Check Success >90% Conversion Proceed to Workup Check->Success Clean Fail1 Low Conversion (SM remaining) Check->Fail1 Stalled Fail2 Side Products (Aldehyde loss) Check->Fail2 Degradation Opt1 Change Catalyst: Pd(dppf)Cl2 or XPhos Pd G2 Fail1->Opt1 Opt2 Change Base/Solvent: K3PO4 / Toluene (Anhydrous) Fail2->Opt2 Opt1->Check Retest Opt2->Check Retest

Figure 2: Optimization workflow for difficult substrates.

Mechanistic Rationale

Understanding the mechanism ensures the user understands why specific conditions are chosen.

  • Oxidative Addition (Rate Limiting Step):

    • The Pd(0) species inserts into the C2-Cl bond.

    • Effect of C3-CHO: The aldehyde is electron-withdrawing (-M, -I effects). This lowers the LUMO energy of the C-Cl bond, making oxidative addition significantly faster than in unfunctionalized chloropyridines.

  • Transmetalation:

    • The boronic acid is activated by the base (formation of boronate Ar-B(OH)3-).

    • This species transfers the aryl group to the Pd(II) center.

    • Note: If the base is too weak, this step stalls. Na2CO3 is usually sufficient.

  • Reductive Elimination:

    • Formation of the C-C bond and regeneration of Pd(0).

    • Steric bulk at C6 (Phenyl) and the incoming aryl group can slow this down, necessitating higher temperatures (90°C).

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to C3-CHO) Pd0->OxAdd + Substrate 1 Complex1 L2Pd(Ar)(Cl) OxAdd->Complex1 TransMet Transmetalation (Base Dependent) Complex1->TransMet + Ar-B(OH)3- Complex2 L2Pd(Ar)(Ar') TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Figure 3: Catalytic cycle emphasizing the activation of the oxidative addition step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Application Note. (2025). Protocols for Suzuki Coupling Reactions with Heterocyclic Chlorides. BenchChem.[1][2][4] Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki Mechanism).

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-6-phenylpyridine-3-carbaldehyde

Introduction: The Strategic Value of 2-Chloro-6-phenylpyridine-3-carbaldehyde in Medicinal Chemistry The 2-chloro-6-phenylpyridine-3-carbaldehyde scaffold is a cornerstone building block for the synthesis of a diverse ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Chloro-6-phenylpyridine-3-carbaldehyde in Medicinal Chemistry

The 2-chloro-6-phenylpyridine-3-carbaldehyde scaffold is a cornerstone building block for the synthesis of a diverse array of heterocyclic compounds. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the nucleophilic substitution-prone chlorine atom at the 2-position, the electrophilic aldehyde at the 3-position, and the phenyl group at the 6-position which can be modified or used to modulate the electronic properties of the pyridine ring. This trifecta of reactivity allows for a modular and highly efficient approach to constructing complex molecular architectures, many of which are of significant interest in drug discovery and materials science. Pyridine and its fused derivatives are prevalent in a multitude of clinically approved drugs and bioactive natural products, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide provides an in-depth exploration of the synthetic utility of 2-chloro-6-phenylpyridine-3-carbaldehyde, with a focus on robust and versatile protocols for the synthesis of novel heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, offering not just a set of instructions, but a strategic blueprint for the rational design of synthetic routes.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic transformations of 2-chloro-6-phenylpyridine-3-carbaldehyde can be broadly categorized into several key strategies. The choice of strategy is dictated by the desired heterocyclic core and the available reaction partners.

  • Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials.[4] This approach is highly atom-economical and allows for the rapid generation of molecular complexity from simple precursors. The aldehyde functionality of our starting material is a prime handle for initiating MCRs.

  • Condensation-Cyclization Cascades: This two-stage approach involves an initial condensation reaction at the aldehyde group, typically with a binucleophilic reagent, to form an intermediate which then undergoes an intramolecular cyclization. This strategy is highly effective for the synthesis of fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr) and Subsequent Transformations: The chlorine atom at the 2-position is activated towards nucleophilic substitution. This allows for the introduction of a variety of nitrogen, oxygen, or sulfur nucleophiles, which can then be elaborated in subsequent synthetic steps.

The following sections will provide detailed protocols for key transformations that leverage these strategies.

Visualizing the Synthetic Pathways

The following diagram illustrates the key synthetic avenues accessible from 2-chloro-6-phenylpyridine-3-carbaldehyde.

G A 2-Chloro-6-phenylpyridine-3-carbaldehyde B Multicomponent Reactions (MCRs) A->B + Reagent A + Reagent B C Condensation-Cyclization A->C + Binucleophile D Nucleophilic Aromatic Substitution (SNAr) A->D + Nucleophile F Diverse Heterocyclic Libraries B->F E Fused Heterocycles (e.g., Pyrazolopyridines, Thienopyridines) C->E G Functionalized Pyridines D->G start Start: Assemble Reactants step1 Dissolve 2-chloro-6-phenylpyridine-3-carbaldehyde, active methylene compound, and β-ketoester in ethanol. start->step1 step2 Add ammonium acetate and reflux the mixture. step1->step2 step3 Monitor reaction progress by TLC. step2->step3 step4 Cool to room temperature and collect the precipitate. step3->step4 step5 Wash the solid with cold ethanol and dry. step4->step5 end End: Characterize Product step5->end

Sources

Method

Using 2-Chloro-6-phenylpyridine-3-carbaldehyde in medicinal chemistry

Application Note: Strategic Utilization of 2-Chloro-6-phenylpyridine-3-carbaldehyde in Medicinal Chemistry Executive Summary 2-Chloro-6-phenylpyridine-3-carbaldehyde (CAS: 216443-25-3, analogous) represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-6-phenylpyridine-3-carbaldehyde in Medicinal Chemistry

Executive Summary

2-Chloro-6-phenylpyridine-3-carbaldehyde (CAS: 216443-25-3, analogous) represents a "privileged scaffold" in modern drug discovery.[1] Its structural uniqueness lies in the tri-functional pharmacophore : an electrophilic aldehyde at C-3, a nucleophile-displaceable chlorine at C-2, and a lipophilic phenyl ring at C-6.[1] This specific substitution pattern allows for the rapid generation of fused heterocyclic libraries—specifically pyrazolo[3,4-b]pyridines and 1,8-naphthyridines —which are bioisosteres of quinolines and purines, frequently targeting kinases (e.g., PI3K, mTOR) and GPCRs.

This guide details the mechanistic rationale and validated protocols for transforming this building block into high-value bioactive candidates.

Chemical Reactivity Profile

The molecule functions as a divergent core. The electronic push-pull system established by the pyridine nitrogen and the C-6 phenyl group activates the C-2 and C-3 positions for sequential functionalization.[1]

Figure 1: Functional map of the scaffold showing orthogonal reactivity vectors.[1]

Application I: Synthesis of 1H-Pyrazolo[3,4-b]pyridines

Target Class: Kinase Inhibitors, Anti-inflammatory Agents.[1] Mechanism: The reaction proceeds via a cascade sequence: condensation of hydrazine with the aldehyde (Schiff base formation) followed by intramolecular nucleophilic aromatic substitution (SnAr) displacing the C-2 chlorine.

Protocol A: One-Pot Cyclization

This protocol is self-validating; the formation of the precipitate indicates cyclization completion.[1]

Reagents:

  • Substrate: 2-Chloro-6-phenylpyridine-3-carbaldehyde (1.0 eq)[1]

  • Reactant: Hydrazine hydrate (or substituted hydrazine) (2.5 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Triethylamine (TEA) (catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2-Chloro-6-phenylpyridine-3-carbaldehyde in 10 mL of absolute EtOH in a round-bottom flask.

  • Addition: Dropwise add 2.5 mmol of hydrazine hydrate at room temperature (RT). Note: Exotherm may occur.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material aldehyde spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (the pyrazole).

  • Isolation: Cool the reaction mixture to 0°C (ice bath). The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold EtOH. Recrystallize from EtOH/DMF if necessary to remove traces of hydrazine hydrochloride.

Yield Expectation: 75–90% Data Validation:

  • 1H NMR: Disappearance of the aldehyde proton (~10.5 ppm) and appearance of the pyrazole C-H (~8.0–8.5 ppm).

Application II: Synthesis of 1,8-Naphthyridines (Friedländer Approach)

Target Class: DNA Intercalators, Antibacterials (Gemifloxacin analogs). Mechanism: This route requires a two-step sequence. First, the C-2 chloride is converted to an amine, creating the 2-amino-nicotinaldehyde motif, which then undergoes base-catalyzed condensation with a ketone.[1]

Protocol B: Two-Step Conversion

Step 1: Ammonolysis (SnAr)

  • Reaction: Combine 2-Chloro-6-phenylpyridine-3-carbaldehyde (1.0 eq) with aqueous Ammonia (28%) in a sealed tube or pressure vessel. Use THF as a co-solvent if solubility is poor.

  • Conditions: Heat to 80–100°C for 12 hours.

  • Workup: Cool, extract with DCM, dry over MgSO4, and concentrate.

    • Product: 2-Amino-6-phenylpyridine-3-carbaldehyde.[1]

Step 2: Friedländer Condensation

  • Reagents: 2-Amino-intermediate (1.0 eq), Ketone (e.g., Acetophenone or Cyclohexanone) (1.2 eq), 10% KOH (aq) or Piperidine (cat).

  • Procedure: Reflux the components in EtOH for 4–8 hours.

  • Mechanism: The amine attacks the ketone carbonyl, followed by aldol-type condensation of the ketone's alpha-carbon with the pyridine aldehyde.[1]

Quantitative Comparison of Catalysts (Step 2):

CatalystSolventTemp (°C)Time (h)Yield (%)Notes
Piperidine EtOH78482Standard, clean workup.[1]
L-Proline MeOH65678Green chemistry approach.[1]
KOH (10%) EtOH/H2O80288Fastest, but requires neutralization.

Application III: Divergent Library Generation (Sequential Functionalization)

Target Class: GPCR Ligands (Peptidomimetics). Strategy: "Click-and-Expand." Use the aldehyde for reductive amination first (mild conditions preserve the Cl), then functionalize the Cl via Suzuki coupling.

Figure 2: Sequential workflow for generating diverse small-molecule libraries.

Protocol C: Sequential Functionalization
  • Reductive Amination:

    • Mix aldehyde (1 eq) and amine (1.1 eq) in DCM. Stir 30 min.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir 12h at RT.

    • Rationale: STAB is mild and will not reduce the C-2 Chloride or the pyridine ring.[1]

  • Suzuki Coupling:

    • Dissolve the chlorinated intermediate in Dioxane/Water (4:1).

    • Add Aryl Boronic Acid (1.5 eq), K2CO3 (3 eq), and Pd(dppf)Cl2 (5 mol%).

    • Degas with Nitrogen. Heat to 90°C for 4 hours.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged air exposure.

  • Safety: The compound is an irritant.[2] Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Solubility: Soluble in DCM, DMSO, DMF, and hot Ethanol. Sparingly soluble in water.

References

  • Kumar, M. R., et al. (2010). "A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities." International Journal of Chemical Sciences.

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters. (Foundational Vilsmeier-Haack methodology for 2-chloro-3-formyl scaffolds).[1]

  • BenchChem Application Data. (2025). "Structure-Activity Relationship (SAR) of 6-Chloro-2-oxo-4-hydroxy-1,2-dihydroquinoline-3-carboxamide Analogs." (Validated specific reactivity of C-2/C-3 positions).

  • National Institutes of Health (NIH). (2020). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." PubMed Central.

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 2-chloropyridines. The pyridine moti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 2-chloropyridines. The pyridine motif is a cornerstone in medicinal chemistry, yet the functionalization of its 2-position via cross-coupling presents unique challenges due to the electronic properties of the heterocycle.[1] This guide delves into the mechanistic principles, provides field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, and offers practical troubleshooting advice to overcome common experimental hurdles.

Introduction: The Challenge and Opportunity of 2-Chloropyridines

The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs.[1] Its nitrogen atom imparts specific electronic characteristics and provides a key point for hydrogen bonding, influencing molecular recognition and pharmacokinetic properties. Consequently, methods to selectively functionalize the pyridine core are of paramount importance in drug discovery.

While traditional methods exist, palladium-catalyzed cross-coupling offers a powerful and versatile approach for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, 2-chloropyridines are notoriously challenging substrates for these reactions. The primary obstacles include:

  • Electron Deficiency: The electron-withdrawing nature of the pyridine nitrogen deactivates the C2-Cl bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2][3]

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of unreactive complexes.[4]

Despite these difficulties, the low cost and wide availability of 2-chloropyridines make them highly desirable starting materials. Overcoming these challenges requires a carefully selected catalytic system, typically involving electron-rich, bulky phosphine ligands that can facilitate the difficult oxidative addition step and promote catalyst turnover.[3][5]

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A firm grasp of the general mechanism is crucial for rational troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.

Palladium Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS Ar-X (2-Chloropyridine) PdII L₂PdII(Ar)(X) (Oxidative Adduct) OA_TS->PdII TM_TS Transmetalation (e.g., Suzuki, Stille) PdII->TM_TS Nu-M (e.g., R-B(OH)₂) PdII_TM L₂PdII(Ar)(Nu) (Transmetalated Complex) TM_TS->PdII_TM RE_TS Reductive Elimination RE_TS->Pd0 Regeneration Product Ar-Nu RE_TS->Product PdII_TM->RE_TS Workflow_Suzuki A 1. Setup & Inerting B 2. Reagent Addition A->B Evacuate/backfill (x3) with Argon C 3. Reaction B->C Heat to 80-110 °C with stirring D 4. Quench & Workup C->D Cool to RT Add H₂O E 5. Purification D->E Extract with organic solvent Dry & concentrate F F E->F Column Chromatography

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • SPhos (0.04 mmol, 4 mol %)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Vessel Preparation: To a clean, oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄. [6]2. Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [7][8]3. Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming aryl-amine bonds. As with Suzuki coupling, the C-Cl bond of 2-chloropyridines requires a potent catalytic system.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines

ParameterRecommended ConditionsRationale & Comments
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PalladacyclesPalladacycle precatalysts are often highly efficient and air-stable, simplifying reaction setup. [3]
Ligand RuPhos, BrettPhos, XPhosSterically hindered biarylphosphine ligands are critical for this transformation. [3]
Base NaOtBu, KOtBu, LHMDSA strong, non-nucleophilic base is essential. NaOtBu is the most common and effective choice. [3]
Amine Source Primary & Secondary AminesCan couple a wide range of amines. Use a slight excess (1.2-1.5 equiv) to drive the reaction. [9]
Solvent Toluene, Dioxane, CPMEStrictly anhydrous and degassed solvents are required to prevent catalyst deactivation. [3]
Temperature 80 - 110 °CHigh temperatures are needed to facilitate the oxidative addition of the C-Cl bond. [3]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

This protocol details the coupling of a 2-chloropyridine with a generic primary or secondary amine.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • BrettPhos G3 Palladacycle (0.02 mmol, 2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, this reaction is best set up in a glovebox.

  • Reagent Addition: In a reaction vial, weigh the BrettPhos G3 Palladacycle and the NaOtBu. Add the 2-chloropyridine and a stir bar. If the amine is a solid, add it at this stage.

  • Solvent/Liquid Reagent Addition: Add the toluene, followed by the liquid amine via syringe.

  • Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 4-18 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides. Traditionally, this reaction uses a copper(I) co-catalyst, but copper-free conditions are often preferred to avoid issues with alkyne homocoupling (Glaser coupling) and simplify purification. [10] Table 3: Recommended Conditions for Sonogashira Coupling of 2-Chloropyridines

ParameterRecommended ConditionsRationale & Comments
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pre-formed phosphine complexes are common and effective.
Copper Co-catalyst CuI (1-5 mol %) or Copper-FreeCopper(I) iodide accelerates the reaction but can be omitted with a more active Pd/ligand system. [10][11]
Ligand PPh₃, cataCXium® A, SPhosFor copper-free conditions, more electron-rich and bulky ligands are beneficial.
Base Et₃N, i-Pr₂NEt (DIPEA), Cs₂CO₃An amine base is typically used, which also serves as the solvent in some cases.
Solvent THF, DMF, TolueneAnhydrous, degassed solvents are crucial.
Temperature 60 - 100 °CMilder conditions are often possible compared to C-C sp² couplings.

Protocol 3.3.1: Copper-Free Sonogashira Coupling

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol %)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF (4 mL)

Procedure:

  • Vessel Preparation: Add the 2-chloropyridine, PdCl₂(PPh₃)₂, and Cs₂CO₃ to an oven-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the degassed DMF, followed by the terminal alkyne via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Heck-Mizoroki Coupling (C-C sp²-sp² Bond Formation)

The Heck reaction forms a C-C bond between an aryl halide and an alkene. [12]For 2-chloropyridines, this reaction can be challenging and often requires high temperatures and specialized ligands. The reaction typically yields the more thermodynamically stable E-alkene. [13] Table 4: Recommended Conditions for Heck Coupling of 2-Chloropyridines

ParameterRecommended ConditionsRationale & Comments
Palladium Source Pd(OAc)₂, PdCl₂Simple palladium salts are effective precursors.
Ligand P(o-tolyl)₃, Herrmann's CatalystBulky phosphines or palladacycles are needed to promote the reaction with aryl chlorides.
Base Et₃N, K₂CO₃, PivOKAn inorganic or organic base is required to neutralize the HX formed during the reaction. [12]
Alkene Acrylates, Styrenes, etc.Electron-deficient alkenes are generally more reactive. [14]
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are typically used.
Temperature 120 - 150 °CHigh temperatures are almost always necessary for the coupling of aryl chlorides.

Protocol 3.4.1: Heck Coupling with an Acrylate

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol %)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol %)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (4 mL)

Procedure:

  • Vessel Preparation: Combine Pd(OAc)₂, P(o-tolyl)₃, and 2-chloropyridine in a pressure tube equipped with a stir bar.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.

  • Reagent Addition: Add the DMF, Et₃N, and n-butyl acrylate via syringe.

  • Reaction: Tightly seal the pressure tube and place it in a preheated oil bath at 130 °C. Stir for 24-48 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Rinse the pad with ethyl acetate.

  • Purification: Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst System2. Insufficiently Inert Atmosphere3. Poor Reagent Quality1. Switch to a more active ligand (e.g., a biaryl monophosphine). Consider a palladacycle precatalyst. Increase catalyst loading to 5 mol %.<[3]br>2. Ensure all solvents are thoroughly degassed and the reaction is set up under a strict argon/nitrogen atmosphere.<[7][15]br>3. Use fresh, high-purity reagents. Boronic acids can degrade on storage; consider using the corresponding pinacol ester. [4]
Hydrodehalogenation (-Cl to -H) 1. Presence of water or other proton sources.2. Reductive elimination is slow compared to competing pathways.1. Use scrupulously dried solvents and reagents. Ensure the base is anhydrous.<[3]br>2. Use a more sterically bulky ligand to promote reductive elimination. A slight excess of the amine (for C-N coupling) can also help. [3]
Homocoupling of Nucleophile 1. (Suzuki) Boronic acid decomposition.2. (Sonogashira) Copper-catalyzed alkyne dimerization (Glaser coupling).1. Use boronic esters instead of acids. Lower the reaction temperature if possible.2. Switch to copper-free conditions. Ensure the atmosphere is strictly anaerobic as O₂ promotes Glaser coupling.
Poor Regioselectivity (on dichloropyridines) Electronic and steric factors dictate reactivity. The C2 position is generally more reactive than C4.Achieving selectivity can be challenging. Ligand choice is critical; sterically demanding ligands can sometimes alter the innate selectivity. [16][17]Extensive screening of ligands and conditions may be required.

Conclusion

The palladium-catalyzed cross-coupling of 2-chloropyridines, while challenging, is a highly enabling transformation for modern synthetic chemistry. Success relies on a nuanced understanding of the underlying catalytic cycle and the critical role of the ligand in activating the inert C-Cl bond. By employing highly active catalysts, typically based on bulky, electron-rich phosphine ligands, and maintaining rigorous reaction conditions, researchers can effectively utilize these abundant and cost-effective building blocks. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the development of efficient and scalable syntheses of functionalized pyridine derivatives for applications in pharmaceutical and materials science.

References

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  • Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Tetrahedron, 71(35), 5883-5894. Available at: [Link]

  • Sha, S., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. Available at: [Link]

  • Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3569-3580. Available at: [Link]

  • Ghorai, M. K., et al. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 796-848. Available at: [Link]

  • Engle, K. M., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 138(23), 7372-7385. Available at: [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI. Available at: [Link]

  • Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. Available at: [Link]

  • Baroliya, P., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(19), 12973-12992. Available at: [Link]

  • Stanetty, C., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthetic Communications, 29(17), 2939-2947. Available at: [Link]

  • Buchwald, S. L., et al. (2002). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 41(15), 2795-2798. Available at: [Link]

  • Martin, R., et al. (2018). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society, 140(42), 13586-13590. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Setup. University of Rochester. Available at: [Link]

  • Glorius, F., et al. (2018). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Angewandte Chemie International Edition, 57(30), 9533-9537. Available at: [Link]

  • Venter, A. (2019). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Dissertation, University of Pretoria. Available at: [Link]

  • LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. LibreTexts. Available at: [Link]

  • JoVE. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Available at: [Link]

  • Buchwald, S. L., et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 114(15), 2913-2915. Available at: [Link]

  • Engle, K. M., et al. (2020). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 22(3), 1135-1140. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature, 626(7999), 546-553. Available at: [Link]

  • Nolan, S. P., et al. (2017). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 48(32). Available at: [Link]

  • Martina, K., et al. (2024). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. European Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube. Available at: [Link]

  • Amgen. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Amgen Scholars. Available at: [Link]

  • Ranu, B. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2012(12), 2343-2351. Available at: [Link]

  • Moody, C. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9030-9042. Available at: [Link]

  • Buchwald, S. L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12648. Available at: [Link]

  • Sigman, M. S., et al. (2018). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 140(38), 11898-11902. Available at: [Link]

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  • LibreTexts Chemistry. (2023). 14.1.2: Oxidative Addition. LibreTexts. Available at: [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Available at: [Link]

  • Kwong, F. W. Y., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Molecules, 29(12), 2828. Available at: [Link]

  • Moret, M.-E., & Pérez-García, P. M. (2019). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA, 73(3), 183-187. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6615-6640. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]

  • Hartwig, J. F., et al. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 129(24), 7522-7523. Available at: [Link]

  • Buchwald, S. L., & Fu, G. C. (2001). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 40(10), 1928-1930. Available at: [Link]

  • Organ, M. G., et al. (2012). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Chemistry – A European Journal, 18(29), 9095-9104. Available at: [Link]

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Sources

Method

Application Notes and Protocols for Aldehyde Functional Group Transformations on the Pyridine Scaffold

Introduction: The Strategic Importance of Pyridine Aldehydes in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Aldehydes in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atom, impart distinct reactivity and metabolic stability to molecules. Among the various functionalized pyridines, pyridine aldehydes serve as exceptionally versatile synthetic intermediates. Their carbonyl group is a hub for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the introduction of diverse pharmacophores.

This guide provides an in-depth exploration of key aldehyde functional group transformations on the pyridine scaffold. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights and detailed, reproducible protocols for researchers, scientists, and drug development professionals. Our focus is on the practical application of these methods, emphasizing the causality behind experimental choices to empower you to adapt and troubleshoot these transformations in your own synthetic endeavors.

I. Oxidation of Pyridine Aldehydes to Pyridyl Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation, often employed to introduce a key acidic moiety for biological interactions or to serve as a handle for further derivatization, such as amide bond formation. The electron-deficient nature of the pyridine ring can influence the reactivity of the aldehyde, making the choice of oxidant and reaction conditions crucial.

Mechanistic Considerations

The oxidation of aldehydes to carboxylic acids typically proceeds through the formation of a hydrate intermediate in the presence of water.[4] This hydrate is then oxidized to the carboxylic acid. The choice of oxidant is critical to avoid over-oxidation or side reactions with the pyridine ring. Mild oxidants are generally preferred.

Diagram: Oxidation Workflow

G PyridineAldehyde Pyridine Aldehyde Hydrate Hydrate Intermediate PyridineAldehyde->Hydrate + H2O CarboxylicAcid Pyridyl Carboxylic Acid Hydrate->CarboxylicAcid [Oxidant]

Caption: General workflow for the oxidation of pyridine aldehydes.

Protocol: Oxidation using Potassium Permanganate (KMnO₄)

This protocol is a classic and effective method for the oxidation of pyridine aldehydes.

Materials:

  • Pyridine-4-carboxaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-4-carboxaldehyde (1.0 eq) in a minimal amount of water.

  • In a separate beaker, prepare a solution of potassium permanganate (1.1 eq) in water.

  • Cool the pyridine aldehyde solution to 0 °C in an ice bath.

  • Slowly add the KMnO₄ solution to the aldehyde solution dropwise, maintaining the temperature below 5 °C. The reaction is exothermic. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the filter cake with a small amount of water.

  • Combine the filtrates and cool in an ice bath.

  • Acidify the solution to pH 3-4 with concentrated HCl. A white precipitate of the pyridyl carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired pyridyl carboxylic acid.

Troubleshooting:

  • Incomplete reaction: If the purple color of KMnO₄ persists, it may indicate an excess of the oxidant. If starting material remains, more KMnO₄ can be added cautiously.

  • Low yield: The product may have some solubility in the aqueous filtrate. Extraction with an organic solvent like ethyl acetate before acidification can sometimes improve the yield.

Alternative Mild Oxidation Protocol: Pinnick Oxidation

For substrates sensitive to strong oxidants, the Pinnick oxidation offers a milder alternative.

Materials:

  • Pyridine-3-carboxaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

Procedure:

  • Dissolve the pyridine-3-carboxaldehyde (1.0 eq) in tert-butanol.[5]

  • Add an aqueous solution of sodium dihydrogen phosphate (1.2 eq).[5]

  • Add 2-methyl-2-butene (3.0 eq) as a chlorine scavenger.[5]

  • Slowly add an aqueous solution of sodium chlorite (1.5 eq) at room temperature.[5]

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • After completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the carboxylic acid.

Oxidation Method Typical Oxidant Substrate Scope Advantages Disadvantages
Permanganate Oxidation KMnO₄Robust aldehydesInexpensive, potentCan be harsh, MnO₂ waste
Pinnick Oxidation NaClO₂Wide, including sensitive aldehydesMild, high yieldingMore expensive reagents
Chromium-based CrO₃, PCCGeneral aldehydesEffectiveToxic chromium waste
Silver Oxide (Tollens') Ag₂OAldehydesMildStoichiometric silver, cost

II. Reduction of Pyridine Aldehydes to Pyridyl Alcohols

The reduction of pyridine aldehydes to their corresponding primary alcohols is a common transformation to introduce a hydroxyl group, which can act as a hydrogen bond donor or a site for further functionalization.

Mechanistic Considerations

The reduction of aldehydes is typically achieved via nucleophilic addition of a hydride (H⁻) from a reducing agent to the carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the alcohol.[6] Sodium borohydride (NaBH₄) is a commonly used, mild reducing agent that is selective for aldehydes and ketones.[6]

Diagram: Reduction Workflow

G PyridineAldehyde Pyridine Aldehyde Alkoxide Alkoxide Intermediate PyridineAldehyde->Alkoxide + [H⁻] (e.g., NaBH₄) PyridylAlcohol Pyridyl Alcohol Alkoxide->PyridylAlcohol + H⁺ (Workup)

Caption: General workflow for the reduction of pyridine aldehydes.

Protocol: Reduction using Sodium Borohydride (NaBH₄)

This protocol is a reliable method for the reduction of pyridine aldehydes to pyridyl alcohols.

Materials:

  • Pyridine-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the solution. Effervescence (hydrogen gas evolution) may be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis shows complete conversion.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pyridyl alcohol.

Troubleshooting:

  • Incomplete reaction: Ensure the NaBH₄ is fresh, as it can decompose upon storage.

  • Difficult extraction: The product may have some water solubility. Saturating the aqueous layer with NaCl can improve extraction efficiency.

III. Reductive Amination: Synthesis of Pyridyl Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. It involves the reaction of an aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Mechanistic Considerations

The reaction proceeds in two main stages: the formation of an imine/iminium ion and its subsequent reduction. The pH of the reaction is crucial; it needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A common reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. Pyridine-borane complexes are also effective and offer an alternative to cyanoborohydride-based reagents.[7][8][9]

Diagram: Reductive Amination Workflow

G PyridineAldehyde Pyridine Aldehyde Imine Imine/Iminium Ion PyridineAldehyde->Imine + Amine, - H₂O Amine R-NH₂ Product Pyridyl Amine Imine->Product [Reducing Agent]

Caption: General workflow for the reductive amination of pyridine aldehydes.

Protocol: Reductive Amination using Pyridine-Borane

This protocol utilizes a pyridine-borane complex, a milder alternative to sodium cyanoborohydride.[7]

Materials:

  • Pyridine-4-carboxaldehyde

  • Benzylamine

  • Pyridine-borane complex

  • Methanol

  • 4 Å Molecular sieves

  • 6 N Hydrochloric acid (HCl)

  • 8 N Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methanol containing powdered and activated 4 Å molecular sieves, add the pyridine-4-carboxaldehyde (1.2 eq), followed by benzylamine (1.2 eq), and then the pyridine-borane complex (1.0 eq).[7]

  • Stir the mixture at room temperature for 16 hours.[7]

  • Treat the resulting mixture with 6 N HCl for 1 hour.[7]

  • Adjust the pH to 14 using 8 N NaOH.[7]

  • Perform three extractions with diethyl ether.[7]

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the secondary amine product.[7]

IV. Carbon-Carbon Bond Forming Reactions

The aldehyde group on the pyridine ring is an excellent electrophile for various carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton and the introduction of new functionalities.

A. The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and phosphonium ylides.[10][11]

The reaction involves the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring then fragments to give the alkene and triphenylphosphine oxide.[10] The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; non-stabilized ylides typically give (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[10]

Protocol: Wittig Olefination

Materials:

  • Pyridine-3-carboxaldehyde

  • (Triphenylphosphoranylidene)acetonitrile (a stabilized ylide)

  • Toluene

  • Hexanes

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve pyridine-3-carboxaldehyde (1.0 eq) in dry toluene.

  • Add (triphenylphosphoranylidene)acetonitrile (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to isolate the desired alkene product.

B. The Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed reaction between a nitroalkane and an aldehyde to form a β-nitro alcohol.[12] This product is a versatile intermediate that can be further transformed into other functional groups.

A base deprotonates the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the carbonyl carbon of the pyridine aldehyde.[12][13] Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[13]

Protocol: Henry Reaction

Materials:

  • Pyridine-2-carboxaldehyde

  • Nitromethane

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pyridine-2-carboxaldehyde (1.0 eq) and nitromethane (2.0 eq) in DCM.

  • Cool the mixture to 0 °C.

  • Add triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the β-nitro alcohol.

C. The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration to form a C=C double bond.[14][15]

A weak base is typically used to deprotonate the active methylene compound, forming a carbanion. This carbanion then attacks the aldehyde carbonyl. The resulting aldol-type adduct readily undergoes dehydration to yield the α,β-unsaturated product.[14] Interestingly, some Knoevenagel condensations with pyridinecarbaldehydes can proceed efficiently even without a catalyst in a water-ethanol mixture.[16]

Protocol: Catalyst-Free Knoevenagel Condensation

This protocol is an example of a green chemistry approach to the Knoevenagel condensation.[16]

Materials:

  • Pyridine-4-carboxaldehyde

  • Malononitrile

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve pyridine-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol.[16]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • After the reaction is complete (typically a few hours), collect the solid product by vacuum filtration.

  • Wash the product with a cold water-ethanol mixture and dry to obtain the desired electron-deficient alkene.[16]

C-C Bond Forming Reaction Key Reagents Product Type Key Features
Wittig Reaction Phosphonium ylideAlkeneReliable, stereoselectivity can be controlled
Henry Reaction Nitroalkane, baseβ-Nitro alcoholForms versatile intermediates
Knoevenagel Condensation Active methylene compound, baseα,β-Unsaturated systemOften high yielding, can be catalyst-free
Grignard Reaction Grignard reagent (R-MgX)Secondary alcoholForms C-C bond and alcohol in one step

V. Conclusion and Future Perspectives

The aldehyde functional group on a pyridine scaffold is a gateway to a vast chemical space, enabling the synthesis of a wide range of complex and biologically relevant molecules. The transformations discussed herein—oxidation, reduction, reductive amination, and various carbon-carbon bond-forming reactions—represent a fundamental toolkit for the medicinal and synthetic organic chemist.

As our understanding of chemical reactivity and catalysis deepens, we can anticipate the development of even more selective, efficient, and sustainable methods for the functionalization of pyridine aldehydes. The continued exploration of asymmetric catalysis will undoubtedly lead to novel enantioselective transformations, providing access to chiral pyridyl-containing compounds with enhanced therapeutic potential. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they tackle the synthetic challenges of modern drug discovery.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications. (n.d.).
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct. (n.d.).
  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • One-Step Synthesis of Diverse Pyridine-Containing Heterocycles with 3-Ethoxycyclobutanones at Room Temperature | Organic Letters - ACS Publications. (2016). Retrieved from [Link]

  • Knoevenagel Condensation | PDF | Pyridine | Acid - Scribd. (n.d.). Retrieved from [Link]

  • Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity - PMC. (2026). Retrieved from [Link]

  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis - ACS Publications. (2021). Retrieved from [Link]

  • Henry reaction between pyridine-3-aldehydeand nitromethane. - ResearchGate. (n.d.). Retrieved from [Link]

  • Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed. (2021). Retrieved from [Link]

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents. (n.d.).
  • Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. (n.d.). Retrieved from [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC. (2024). Retrieved from [Link]

  • Pyridine and aldehyde scope in the 4‐alkylation process.[a] - ResearchGate. (n.d.). Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones - Unacademy. (n.d.). Retrieved from [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2. (2021). Retrieved from [Link]

  • Henry Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Reduction Reactions and Heterocyclic Chemistry - Jones Research Group. (2016). Retrieved from [Link]

  • Show how Wittig reactions might be used to synthesize the followi... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • Henry reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). Retrieved from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents. (n.d.).
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]

  • Reductive aminations of ketones and aldehydes using borane–pyridine - RSC Publishing. (n.d.). Retrieved from [Link]

  • Researchers solve a problem in organic chemistry | ScienceDaily. (2022). Retrieved from [Link]

  • A mild, pyridine-borane-based reductive amination protocol | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions | ACS Sustainable Chemistry & Engineering. (2022). Retrieved from [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - MDPI. (2018). Retrieved from [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014). Retrieved from [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - ResearchGate. (2025). Retrieved from [Link]

  • Notes - Reduction of Carbonyl Compounds with Pyridine Borane - ResearchGate. (2025). Retrieved from [Link]

  • What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine? - Quora. (2022). Retrieved from [Link]

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. (n.d.). Retrieved from [Link]

  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2025). Retrieved from [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Reduction of aldehydes and ketones to alcohols and hydrocarbons through use of the organosilane-boron trifluoride system | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • US3274206A - Process for the production of pyridine aldehydes - Google Patents. (n.d.).
  • 17.4: Alcohols from Carbonyl Compounds - Reduction - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. (2024). Retrieved from [Link]

  • Functionalization of a Ru(ii) polypyridine complex with an aldehyde group as a synthetic precursor for photodynamic therapy - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-6-phenylpyridine-3-carbaldehyde as a Pivotal Intermediate in Agrochemical Synthesis

Abstract The relentless demand for novel, effective, and environmentally conscious crop protection agents has positioned pyridine-based compounds at the forefront of agrochemical research.[1][2] Among the myriad of synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless demand for novel, effective, and environmentally conscious crop protection agents has positioned pyridine-based compounds at the forefront of agrochemical research.[1][2] Among the myriad of synthons, 2-Chloro-6-phenylpyridine-3-carbaldehyde stands out as a highly versatile and strategic intermediate. Its trifunctional nature—an electrophilic aldehyde, a nucleophilically displaceable chlorine atom, and a modifiable phenyl ring—offers a rich platform for chemical derivatization. This document provides an in-depth exploration of the application of this key building block in the synthesis of next-generation fungicides and insecticides, complete with detailed mechanistic insights and actionable laboratory protocols for researchers in the field.

Strategic Importance of the 2-Chloro-6-phenylpyridine Scaffold

The pyridine ring is a cornerstone of many successful agrochemicals due to its favorable metabolic profile and ability to interact with biological targets.[1][3] The specific arrangement of substituents in 2-Chloro-6-phenylpyridine-3-carbaldehyde provides a logical framework for molecular design:

  • The Aldehyde Group (C3): This serves as a primary reaction site for constructing complex side chains. It readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and other moieties essential for biological activity.[4]

  • The Chloro Group (C2): As an excellent leaving group, the chlorine atom facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functional groups (e.g., -OR, -SR, -NR2) that can tune the molecule's physicochemical properties and biological efficacy.

  • The Phenyl Group (C6): This group significantly influences the molecule's lipophilicity and can engage in π-stacking interactions with target enzymes or receptors. It also presents a site for further functionalization to optimize activity. The presence of phenylpyridine structures is a recurring motif in modern pesticides.[3][5]

Synthesis of the Core Intermediate

The preparation of substituted pyridine aldehydes can often be achieved via the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich precursor using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide). For 2-Chloro-6-phenylpyridine-3-carbaldehyde, a plausible synthetic route starts from an appropriate acetanilide precursor, which undergoes cyclization and formylation.

G cluster_start Starting Materials cluster_product Core Intermediate A N-Phenylacetamide (Acetanilide) C Vilsmeier-Haack Reaction (Cyclization & Formylation) A->C Acetanilide Precursor B Vilsmeier Reagent (POCl3 + DMF) B->C Formylating Agent D 2-Chloro-6-phenylpyridine-3-carbaldehyde C->D Yields Target G A 2-Chloro-6-phenyl- pyridine-3-carbaldehyde C Condensation Reaction (Acid Catalyst, Reflux) A->C B Substituted Hydrazine (R-NH-NH2) B->C D Novel Pyridine-Hydrazone Fungicide Candidate C->D Forms C=N bond

Sources

Method

Application Note: Strategic Synthesis of Novel Ligand Scaffolds from 2-Chloro-6-phenylpyridine-3-carbaldehyde for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of synthetic strategies for transforming the versatile building block, 2-Chloro-6-phenylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for transforming the versatile building block, 2-Chloro-6-phenylpyridine-3-carbaldehyde, into a diverse array of novel ligands with significant potential in medicinal chemistry and drug development. We delve into the rationale behind key synthetic transformations, offering detailed, field-proven protocols for the synthesis of Schiff bases, chalcones, and bi-functionalized pyridine derivatives through strategic manipulation of the aldehyde and chloro functionalities. The methodologies presented are designed to be robust and adaptable, enabling researchers to generate libraries of compounds for screening and lead optimization.

Introduction: The Privileged 2-Chloro-6-phenylpyridine-3-carbaldehyde Scaffold

The pyridine nucleus is a cornerstone in pharmaceutical sciences, forming the core of numerous approved drugs due to its unique electronic properties, ability to engage in hydrogen bonding, and favorable pharmacokinetic profile.[1][2][3][4] The 2-Chloro-6-phenylpyridine-3-carbaldehyde scaffold is of particular interest as it presents two distinct and orthogonally reactive functional groups: a nucleophilically susceptible aldehyde and an electrophilic chloro-substituent amenable to a variety of cross-coupling reactions. This dual functionality allows for a modular and divergent synthetic approach, enabling the creation of a wide range of molecular architectures from a single, readily accessible starting material. The strategic exploitation of these reactive sites provides a powerful platform for the development of novel ligands targeting a spectrum of biological targets, including enzymes, receptors, and DNA.[3]

Strategic Synthetic Pathways

The synthetic utility of 2-Chloro-6-phenylpyridine-3-carbaldehyde can be broadly categorized into two main strategies: (A) derivatization of the carbaldehyde group, and (B) modification at the 2-chloro position. A third, more advanced approach involves the simultaneous or sequential reaction of both functional groups to construct more complex heterocyclic systems.

G cluster_0 Strategy A: Aldehyde Derivatization cluster_1 Strategy B: Chloro Group Modification start 2-Chloro-6-phenylpyridine-3-carbaldehyde a1 Condensation with Amines start->a1 a2 Aldol Condensation start->a2 a3 Multi-component Reactions start->a3 c1 Cross-Coupling Reactions start->c1 b1 b1 a1->b1 Schiff Bases b2 b2 a2->b2 Chalcones b3 b3 a3->b3 Dihydropyridines d1 d1 c1->d1 Substituted Phenylpyridines G reaction 2-Chloro-6-phenylpyridine-3-carbaldehyde + R-Br NiBr₂·3H₂O, Ligand Mn⁰, DMF 2-Alkyl-6-phenylpyridine-3-carbaldehyde

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Optimization of 2-Chloro-6-phenylpyridine-3-carbaldehyde

Executive Summary & Strategic Analysis The synthesis of 2-Chloro-6-phenylpyridine-3-carbaldehyde presents a classic problem in heterocyclic chemistry: Regioselective Desymmetrization . The most robust route utilizes the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-6-phenylpyridine-3-carbaldehyde presents a classic problem in heterocyclic chemistry: Regioselective Desymmetrization .

The most robust route utilizes the Suzuki-Miyaura cross-coupling of 2,6-dichloropyridine-3-carbaldehyde . The core challenge is directing the phenyl coupling exclusively to the C6 position while preserving the chlorine at C2 and preventing over-coupling (bis-arylation).

The chemical logic:

  • Electronic Bias: Both C2 and C6 are

    
    -positions to the nitrogen, making them highly electrophilic.
    
  • Steric Control: The aldehyde group at C3 exerts significant steric hindrance on the adjacent C2 position. Consequently, the C6 position is kinetically more accessible for the oxidative addition of Palladium.

This guide prioritizes the Suzuki route due to its convergence and the commercial availability of the precursor.

Core Protocol: Regioselective Suzuki Coupling

Objective: Selective mono-arylation at C6.

Optimized Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 2,6-Dichloropyridine-3-carbaldehyde1.0Electrophile
Coupling Partner Phenylboronic Acid0.95 - 1.0 Nucleophile (Limiting reagent is critical)
Catalyst Pd(PPh

)

or Pd(OAc)

/PPh

0.03 - 0.05Catalyst (Tetrakis is standard for selectivity)
Base Na

CO

(2.0 M aq)
2.5Activator (Mild base prevents hydrolysis)
Solvent Toluene : Ethanol (4:1)--Bi-phasic system ensures solubility
Step-by-Step Workflow
  • Degassing: Charge reaction vessel with solvents and sparge with Argon/N

    
     for 20 minutes. Oxygen is the primary cause of catalyst death and homocoupling.
    
  • Loading: Add the dichloropyridine substrate and Pd catalyst. Stir for 5 mins.

  • Activation: Add Phenylboronic acid followed by the aqueous base.

  • Reaction: Heat to 70–80°C . Do not reflux vigorously (110°C) as higher temperatures overcome the steric barrier at C2, leading to bis-coupling.

  • Monitoring: Check TLC/HPLC at 2 hours. Look for the disappearance of the starting material (

    
     in 20% EtOAc/Hex) and appearance of the mono-coupled product (
    
    
    
    ).
  • Quench: Cool to RT, dilute with water, extract with EtOAc.

Technical Support & Troubleshooting (Q&A)

Scenario A: Regioselectivity Issues

Q: I am observing significant formation of 2,6-diphenylpyridine-3-carbaldehyde (Bis-coupled impurity). How do I stop this?

A: This is a kinetic control failure.

  • Stoichiometry Check: Ensure you are using a slight deficit of boronic acid (0.95 eq). If you use 1.1 eq or more, the excess will attack the C2-Cl once the C6-Cl is consumed.

  • Temperature: Lower the reaction temperature to 60°C. The activation energy for C6 insertion is lower than C2; higher heat blurs this distinction.

  • Addition Mode: Add the Phenylboronic acid solution dropwise over 1 hour. This keeps the effective concentration of the nucleophile low, favoring the faster reaction (C6) over the slower one (C2).

Scenario B: Catalyst Deactivation

Q: The reaction mixture turned black immediately, and conversion stalled at 30%.

A: "Palladium Black" precipitation indicates ligand dissociation and aggregation of Pd(0).

  • Oxygen Contamination: The Suzuki cycle is oxygen-sensitive. Ensure rigorous degassing.

  • Ligand Scavenging: The aldehyde moiety can sometimes act as a weak ligand or undergo decarbonylation. Increase the phosphine load (add 5-10 mol% extra PPh

    
    ) to stabilize the Pd species.
    
  • Base Choice: If using strong bases (like hydroxides) with this aldehyde, you may trigger Cannizzaro-type side reactions or catalyst poisoning. Stick to Carbonates (Na

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) or Phosphates (K
    
    
    PO
    
    
    ).
Scenario C: Isolation Difficulties

Q: My product is co-eluting with the starting material.

A: This is common due to similar polarities.

  • Chemical Purification: If unreacted starting material (2,6-dichloro) remains, add a small amount of a polymer-supported scavenger (e.g., thiourea resin) or wash the organic layer with a dilute amine solution if the starting material is more labile.

  • Recrystallization: The mono-coupled product often crystallizes better than the dichloro precursor. Try recrystallizing from hot Ethanol or a Hexane/Acetone mix.

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the kinetic competition between the C6 and C2 positions.

ReactionPathway Start 2,6-Dichloropyridine- 3-carbaldehyde PathA Path A (Preferred): C6 Attack (Less Hindered) Start->PathA Low Temp Limited Reagent PathB Path B ( undesired): C2 Attack (Sterically Hindered) Start->PathB High Temp Excess Reagent Product TARGET: 2-Chloro-6-phenylpyridine- 3-carbaldehyde PathA->Product Major Product Impurity1 Impurity: 2-Phenyl-6-chloropyridine- 3-carbaldehyde PathB->Impurity1 Minor Isomer Impurity2 Impurity: 2,6-Diphenylpyridine- 3-carbaldehyde Product->Impurity2 Over-reaction (Excess Boronic Acid)

Caption: Kinetic pathway showing the preferential Pd-insertion at C6 due to steric shielding of C2 by the C3-aldehyde group.

Alternative Route: Vilsmeier-Haack Cyclization

Use this route if regioselectivity in the Suzuki coupling proves impossible to control on your specific scale.

Concept: De novo construction of the pyridine ring using an acetophenone derivative.

  • Precursor: Acetophenone + DMF-DMA

    
     Enaminone.
    
  • Cyclization: React Enaminone with Vilsmeier Reagent (POCl

    
    /DMF).
    
  • Advantage: The phenyl group is "baked in" from the start; no regioselectivity ambiguity.

  • Disadvantage: POCl

    
     handling and highly exothermic quench steps.
    

References & Data Sources

  • Regioselectivity in Halopyridines:

    • Title: Suzuki coupling of different chloropyridines with phenylboronic acids.

    • Source: ResearchGate / Molecules (2018).

    • Insight: Confirms that 2,6-dihalopyridines preferentially undergo coupling at C6 due to steric and electronic factors.

    • URL:

  • General Suzuki Protocol:

    • Title: Suzuki-Miyaura Cross Coupling Reaction.[1]

    • Source: TCI Chemicals / Organic Chemistry Portal.

    • Insight: Standard conditions for base/solvent selection in biaryl synthesis.

    • URL:

  • Vilsmeier-Haack Mechanism:

    • Title: Vilsmeier-Haack Reaction - Mechanism and Applications.

    • Source: Organic Chemistry Portal.[2]

    • Insight: Mechanism for formylation and cyclization of electron-rich aromatics.[3]

    • URL:

  • Pyridine Synthesis Strategy:

    • Title: Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.

    • Source: NIH / PubMed Central.

    • Insight: Discusses steric control in pyridine substitution patterns.

    • URL:

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in Palladium-Catalyzed Reactions

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the formation of undesired homocoupling byproducts in palladium-catalyzed cross-coupling reactions. This guide is struct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the formation of undesired homocoupling byproducts in palladium-catalyzed cross-coupling reactions. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to enhance reaction efficiency and simplify product purification.

We will move from frequently asked questions that build a foundational understanding to in-depth troubleshooting guides for specific, common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed reactions?

A: Homocoupling is an undesired side reaction where two identical coupling partners react to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling designed to couple an aryl halide (Ar-X) with a boronic acid (Ar'-B(OH)₂), homocoupling would result in the formation of Ar-Ar or Ar'-Ar'. This side reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.[1][2]

Q2: What is the fundamental mechanistic cause of homocoupling?

A: Homocoupling pathways are often initiated by the oxidation of the active Pd(0) catalyst to Pd(II) species by oxidants, most commonly residual oxygen in the reaction mixture.[3][4] This Pd(II) can then undergo transmetalation with two molecules of the organometallic reagent (e.g., boronic acid) followed by reductive elimination to produce the homodimer and regenerate Pd(0).[2][4] In some cases, such as the Glaser coupling—a common side reaction in Sonogashira couplings—the homocoupling is mediated by a copper co-catalyst in the presence of oxygen.[5][6][7][8]

Q3: How does the choice of palladium precursor influence homocoupling?

A: Using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in-situ reduction to the catalytically active Pd(0) species. This reduction step can sometimes be inefficient or lead to side reactions, including the initiation of a homocoupling pathway before the main catalytic cycle begins.[4] Conversely, using a well-defined Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this issue by providing the active catalyst directly.[1][2]

Q4: Can the ligand choice critically impact the extent of homocoupling?

A: Absolutely. Ligands play a crucial role in modulating the reactivity and stability of the palladium center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are known to accelerate the rate of reductive elimination, the final step that forms the desired product.[9][10][11] By promoting the desired cross-coupling pathway, these ligands can effectively outcompete the kinetics of the homocoupling side reaction.[1][2]

The Catalytic Cycle and Points of Homocoupling Intervention

To effectively troubleshoot, it is essential to understand the primary catalytic cycle and where side reactions can occur.

Cross_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex L_nPd(II)(Ar^1)X Pd0->OA_Complex Oxidative Addition + Ar¹-X PdII_Oxidized Pd(II)L_n (Oxidized Catalyst) Pd0->PdII_Oxidized Oxidant (O₂) TM_Complex L_nPd(II)(Ar^1)(Ar^2) OA_Complex->TM_Complex Transmetalation + Ar²-M Product Ar^1-Ar^2 (Desired Product) TM_Complex->Product Reductive Elimination Product->Pd0 HC_TM1 L_nPd(II)(Ar^2)X PdII_Oxidized->HC_TM1 Transmetalation + Ar²-M HC_TM2 L_nPd(II)(Ar^2)_2 HC_TM1->HC_TM2 Transmetalation + Ar²-M HC_Product Ar^2-Ar^2 (Homocoupling) HC_TM2->HC_Product Reductive Elimination HC_Product->Pd0

Caption: The catalytic cycle and a competing homocoupling pathway.

Troubleshooting Guide: Reaction-Specific Issues

This section provides targeted advice for minimizing homocoupling in some of the most widely used palladium-catalyzed reactions.

Guide 1: Suzuki-Miyaura Coupling

Problem: I am observing significant amounts of boronic acid homocoupling (e.g., biaryl formation) in my Suzuki reaction.

Potential CauseTroubleshooting Strategy & Scientific Rationale
Presence of Oxygen Strategy: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[12][13] Rationale: Oxygen is a primary culprit, oxidizing the active Pd(0) catalyst to Pd(II), which can initiate a catalytic cycle for homocoupling.[3][4] By minimizing oxygen, you starve this unwanted pathway.
Pd(II) Precatalyst Strategy: Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[2] Rationale: Starting with Pd(0) bypasses the potentially problematic in-situ reduction step, ensuring the active catalyst is readily available for the desired cross-coupling cycle.[4]
Ineffective Ligand Strategy: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2] Rationale: These ligands accelerate the rate-determining reductive elimination step to form the desired product. A faster desired reaction provides less opportunity for the slower homocoupling side reaction to occur.[9][10]
Base Selection Strategy: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous if necessary. The choice of base can influence the rate of transmetalation and the overall catalytic turnover.[14][15] Rationale: The base is crucial for activating the boronic acid for transmetalation.[16] An optimal base will facilitate the desired cross-coupling without promoting side reactions. In some systems, an excessively strong or coordinating base can interfere with the catalyst.[14]
Reaction Conditions Strategy: Lower the reaction temperature. Consider slow addition of the boronic acid to the reaction mixture.[1][17] Rationale: Homocoupling can have a different activation energy than the desired cross-coupling. Lowering the temperature may disfavor the kinetics of the side reaction. Slow addition maintains a low instantaneous concentration of the boronic acid, reducing the probability of two molecules reacting at the palladium center.[1]
Guide 2: Sonogashira Coupling

Problem: My Sonogashira reaction is yielding a significant amount of alkyne homocoupling product (Glaser coupling).

Potential CauseTroubleshooting Strategy & Scientific Rationale
Copper Co-catalyst & Oxygen Strategy: The most effective method is to switch to a "copper-free" Sonogashira protocol. If using copper, ensure the reaction is performed under strictly anaerobic conditions.[6][7][8] Rationale: The Glaser homocoupling is an oxidative dimerization of the copper acetylide intermediate, a reaction that requires both copper(I) and an oxidant, typically oxygen.[5][8] Removing copper from the reaction mixture eliminates the primary mechanism for this side reaction.[6][18]
Presence of Oxygen (General) Strategy: Thoroughly degas all solvents and reagents. Some protocols even suggest using a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon, to scavenge any trace oxygen.[7][19][20] Rationale: Oxygen promotes the oxidative dimerization of copper acetylides. Even in copper-free conditions, oxygen can oxidize the Pd(0) catalyst, leading to other undesired pathways.[8][19]
Slow Cross-Coupling Rate Strategy: Optimize the palladium catalyst, ligand, and base to accelerate the desired cross-coupling. Ensure your aryl/vinyl halide is sufficiently reactive.[7] Rationale: If the primary Sonogashira cycle is slow, the terminal alkyne has more time to undergo the competing homocoupling reaction.[7] Enhancing the rate of the desired transformation is a key strategy to improve selectivity.
High Catalyst Loading Strategy: Reduce the loading of the copper(I) co-catalyst. While essential for the reaction, excessive amounts can increase the rate of homocoupling.[7] Rationale: The rate of the Glaser coupling is dependent on the concentration of the copper acetylide intermediate. Lowering the copper loading can help to minimize this side reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed as a starting point for researchers looking to avoid Glaser-type homocoupling.

Materials:

  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%) or PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine, ~5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF, ~10 mL)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst.

  • Degassing: Seal the flask, then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen) at least three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl/vinyl halide, the terminal alkyne, and the degassed solvent and base via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (this can range from room temperature to 80 °C depending on the reactivity of the halide) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine hydrohalide salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: A logical workflow for troubleshooting homocoupling.

By systematically addressing the potential causes outlined in this guide—from ensuring an inert atmosphere to optimizing the catalyst system—researchers can significantly suppress undesired homocoupling reactions, leading to higher yields, cleaner reaction profiles, and more efficient synthetic workflows.

References
  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. Available at: [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Sonogashira Coupling. In Modern Tools for the Synthesis of Complex Bioactive Molecules. John Wiley & Sons, Ltd. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • García-Melchor, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7543. Available at: [Link]

  • Reid, J. P., et al. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 9(27), 5943–5952. Available at: [Link]

  • Chemistry LibreTexts. (2026). 14.1.3: Reductive Elimination. Available at: [Link]

  • Canty, A. J., et al. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium-carbon bond energy. Organometallics, 7(8), 1873–1879. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2014). We Already Know Everything about Oxidative Addition to Pd(0): Do We? ACS Catalysis, 4(9), 3071–3084. Available at: [Link]

  • Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844*. Available at: [Link]

  • Wikipedia contributors. (2024). Reductive elimination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Available at: [Link]

  • Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359–364. Available at: [Link]

  • OpenOChem Learn. (n.d.). Reductive Elimination. Available at: [Link]

  • Nambo, M., et al. (2021). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions, 50(3), 968–975. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Usteri, M. E., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 14(16), 11576–11587. Available at: [Link]

  • Lei, A., et al. (2015). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. European Journal of Organic Chemistry, 2015(2), 343–346. Available at: [Link]

  • Academia.edu. (2018). Palladium Immobilized onto Functionalized Magnetic Nanoparticles as Robust Catalysts for Amination and Room-Temperature Ullmann Homocoupling of Aryl Halides: A Walk Around the C-F Bond Activation. Available at: [Link]

  • Chawla, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(56), 32628–32652. Available at: [Link]

  • ResearchGate. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Journal of Organic Chemistry, 79(11), 4793–4798. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2017). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]

  • Abu-Reziq, R., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 5(4), 1894–1909. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Aldehyde Condensation Optimization

Topic: Minimizing Tar Formation in Aldehyde Condensation Reactions Status: Active | Ticket Priority: High | Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Tar Formation in Aldehyde Condensation Reactions

Status: Active | Ticket Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Tar" Paradox

In aldehyde condensations (Aldol, Claisen-Schmidt), "tar" is rarely a single compound. It is a complex mixture of conjugated poly-enones formed via uncontrolled Michael additions, coupled with oxidative degradation products (quinones).

The paradox of these reactions is that the product of the condensation (an


-unsaturated ketone/aldehyde) is often a better electrophile than the starting material. If the reaction environment is uncontrolled, the enolate attacks the product instead of the starting aldehyde, triggering a polymerization cascade.

This guide provides the engineering controls and catalytic strategies required to break this cascade.

Diagnostic Troubleshooting Matrix

Use this matrix to identify the root cause of your specific failure mode.

SymptomProbable Root CauseImmediate Corrective Action
Dark Brown/Black Oil ("Tar") Uncontrolled Polymerization: High concentration of free enolate reacting with product (Michael Addition).Switch Addition Mode: Move from batch to semi-batch . Slowly dose the enolizable aldehyde into the base/electrophile mixture.[1]
Red/Orange Gums Base Concentration Too High: Causing rapid dehydration and subsequent oligomerization.Dilute Base or Buffer: Switch from 50% NaOH to 10% NaOH, or use a solid base (Hydrotalcite) to limit active site availability.
Low Yield + Acidic Byproducts Cannizzaro Reaction: Non-enolizable aldehyde (e.g., Benzaldehyde) is disproportionating under strong base.Reduce Base Strength: The Cannizzaro reaction is 3rd order in base. Lowering pH or using Phase Transfer Catalysis (PTC) suppresses this.
Sudden Exotherm Runaway Aldol Addition: Reaction rate

is outpacing heat removal, favoring kinetic polymer formation.
Cryogenic/Controlled Dosing: Lower temp to -10°C to 0°C. Match dosing rate to heat removal capacity (

).

Mechanistic Pathways & Visualization

To mitigate tar, one must visualize the competition between the Desired Pathway (Condensation) and the Tar Pathway (Polymerization/Cannizzaro) .

Figure 1: Reaction Competition Pathways

AldolPathways Start Aldehyde Substrate Enolate Enolate Intermediate Start->Enolate Base Deprotonation Cannizzaro Cannizzaro Byproducts (Acid + Alcohol) Start->Cannizzaro High [Base] (No alpha-H) Aldol Aldol Adduct (Beta-Hydroxy) Enolate->Aldol + Electrophile Product Desired Product (Enone) Aldol->Product - H2O (Dehydration) Michael Michael Addition (Oligomerization) Product->Michael + Enolate Attack Tar TAR / POLYMER Michael->Tar Chain Growth

Caption: The "Tar Pathway" (Red) initiates when the Product (Enone) competes with the Aldehyde for the Enolate. High base concentration accelerates the Cannizzaro side reaction.

Advanced Catalytic Strategies

Standard liquid bases (NaOH/KOH) are often too aggressive and non-selective. We recommend two advanced systems for high-value synthesis.

Strategy A: Solid Base Catalysis (Hydrotalcites)

Why it works: Rehydrated Mg-Al Hydrotalcites (Layered Double Hydroxides) act as "solid sponges" for basicity. They provide shape selectivity , restricting the formation of bulky oligomers (tar) within their interlayer spaces.

  • Mechanism: Surface OH- groups catalyze the reaction, but the rigid structure prevents the large transition states required for polymerization [1].

  • Protocol Adjustment: Replace liquid NaOH with 10-15 wt% calcined Hydrotalcite. Filter to quench.

Strategy B: Phase Transfer Catalysis (PTC)

Why it works: By using a quaternary ammonium salt (e.g., Aliquat 336), you can keep the bulk of the base in the aqueous phase and the aldehyde in the organic phase. The reaction occurs only at the interface or via ion-pair extraction.

  • Mechanism: The quaternary ammonium cation (

    
    ) extracts the enolate into the organic phase as a tight ion pair (
    
    
    
    ). This protects the enolate from water (preventing hydrolysis) and limits the local concentration of base, suppressing Cannizzaro and polymerization [3].

Optimized Experimental Protocol

Workflow: Controlled Semi-Batch Condensation (Minimizing Free Enolate) Objective: Synthesize


-unsaturated aldehyde with <2% Tar.
Reagents
  • Electrophile: Benzaldehyde (Non-enolizable) - 1.0 eq

  • Nucleophile: Propionaldehyde (Enolizable) - 1.2 eq

  • Catalyst: 50% NaOH (aq) + TBAB (Tetrabutylammonium bromide - 1 mol%)

  • Solvent: Toluene (forms biphasic system)

Step-by-Step Methodology
  • Reactor Charge (The "Heel"):

    • Load Benzaldehyde (1.0 eq), Toluene (5 volumes), and TBAB (catalyst) into the reactor.

    • Add the entirety of the 50% NaOH solution.

    • Reasoning: High concentration of electrophile (Benzaldehyde) ensures that when enolate is formed, it immediately finds a partner to react with, rather than reacting with itself or the product.

  • Thermal Equilibration:

    • Cool mixture to 0°C - 5°C .

    • Reasoning: Low temperature suppresses the activation energy of polymerization (

      
       polymerization > 
      
      
      
      aldol addition).
  • Controlled Dosing (The Critical Step):

    • Mix Propionaldehyde (Nucleophile) with 1 volume of Toluene.

    • Slowly feed this solution into the reactor over 2–4 hours.

    • Constraint: Monitor temperature.[2][3] If

      
      , stop feed.
      
    • Mechanism:[2][4][5][6][7][8][9][10][11] This keeps the instantaneous concentration of enolate extremely low . The enolate is generated and immediately consumed by the vast excess of Benzaldehyde present in the "Heel."

  • Quench & Separation:

    • Stop agitation. Allow phases to separate.

    • Drain aqueous caustic layer (bottom).

    • Wash organic layer with dilute HCl (to neutralize trace base) followed by Brine.

Decision Logic for Process Optimization

Use this flow to determine the correct engineering control for your specific substrate.

Figure 2: Optimization Logic Tree

OptimizationTree Start Start: Tar Reduction CheckAldehyde Is Nucleophile Self-Condensing? Start->CheckAldehyde SemiBatch Use Semi-Batch Mode (Dose Nucleophile) CheckAldehyde->SemiBatch Yes (High Rate) CheckBase Is Base Sensitive (Cannizzaro Risk)? CheckAldehyde->CheckBase No / Moderate SemiBatch->CheckBase Further Optimization SolidBase Use Solid Base (Hydrotalcite) CheckBase->SolidBase High Sensitivity PTC Use PTC System (DCM/Water + TBAB) CheckBase->PTC Low Sensitivity

Caption: Logical flow to select between Dosing controls, Solid Bases, or Phase Transfer Catalysis based on substrate reactivity.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black even under nitrogen? A: While nitrogen prevents oxidative tar formation (quinones), "black" color is often due to conjugated polymers (poly-enones) formed via base-catalyzed polymerization. If you see this under


, your base concentration is too high, or your dosing is too fast.

Q: Can I use ethanol as a solvent to homogenize the mixture? A: Avoid if possible. Ethanol is a protic solvent. It solvates the enolate anion, reducing its nucleophilicity and making it "lazy." This often slows the desired reaction, allowing side reactions (tarring) to compete. A biphasic system (Toluene/Water) with PTC often gives cleaner results because the "naked" enolate in the organic phase is highly reactive and selective [3].

Q: How do I remove tar if it has already formed? A: Tar is lipophilic. If your product is a solid, recrystallization from ethanol/water is effective. If your product is an oil, distillation is risky as heat promotes further polymerization of the tar. Use column chromatography or a silica plug filtration to trap the polar polymeric tar before attempting distillation.

References

  • Ebitani, K., et al. (2006).[12] "Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations." Journal of Organic Chemistry. Link

  • Nalco Chemical Co. (1993). "Method for inhibiting fouling (polymerization) in caustic wash systems."[4][5] US Patent 5,264,114. Link

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link

  • Climent, M. J., et al. (2004). "Solid Base Catalysts for the Synthesis of Fine Chemicals." Journal of Catalysis. Link

Sources

Reference Data & Comparative Studies

Validation

The Pyridine Scaffold: A Cornerstone in Modern Therapeutics - A Comparative Efficacy Guide

The substituted pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of a remarkable diversity of therapeutic agents.[1][2] Its unique electronic properties, including its ability to act...

Author: BenchChem Technical Support Team. Date: February 2026

The substituted pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of a remarkable diversity of therapeutic agents.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] This versatility has led to the development of pyridine-derived drugs across a wide spectrum of diseases, from cancer to neurodegenerative disorders.[5][6] This guide provides a detailed, evidence-based comparison of the efficacy of key substituted pyridine-derived drugs in two major therapeutic areas: non-small cell lung cancer and Alzheimer's disease. We will delve into the mechanistic rationale behind their design, present comparative clinical and preclinical data, and provide detailed protocols for their evaluation.

Part 1: Targeting Oncogenic Drivers - A Case Study of ALK Inhibitors in Non-Small Cell Lung Cancer

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) patients.[7] The constitutive activation of the ALK fusion protein drives tumor cell proliferation and survival through downstream signaling pathways. This has made ALK a prime target for tyrosine kinase inhibitors (TKIs), with several substituted pyridine derivatives demonstrating significant clinical success.

Mechanism of Action and Rationale for Development

The development of ALK inhibitors is a classic example of rational drug design. The pyridine core serves as a crucial pharmacophore that enables these molecules to fit into the ATP-binding pocket of the ALK kinase domain, competitively inhibiting its activity.[1] By blocking ATP binding, these inhibitors prevent the autophosphorylation of ALK and the subsequent activation of downstream pro-survival pathways, such as the PI3K/AKT and MEK/ERK pathways.[1] This leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1]

The evolution of ALK inhibitors from first to third generation has been driven by the need to overcome acquired resistance mutations that emerge during treatment.[8]

Signaling Pathway of ALK and its Inhibition

ALK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein ADP ADP ALK->ADP PI3K PI3K ALK->PI3K Activation RAS RAS ALK->RAS Activation ATP ATP ATP->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ALK_Inhibitor ALK Inhibitors (Crizotinib, Ceritinib, Lorlatinib) ALK_Inhibitor->ALK Inhibition

Caption: ALK signaling pathway and the point of intervention by pyridine-derived inhibitors.

Comparative Efficacy of Pyridine-Derived ALK Inhibitors

The clinical landscape for ALK-positive NSCLC has evolved rapidly with the introduction of increasingly potent and specific inhibitors. Here, we compare the efficacy of three key pyridine-derived ALK inhibitors: crizotinib (first-generation), ceritinib (second-generation), and lorlatinib (third-generation).

Drug (Generation)Clinical TrialMedian Progression-Free Survival (PFS)Hazard Ratio (HR) vs. CrizotinibIntracranial EfficacyKey Resistance Mutations Covered
Crizotinib (1st)PROFILE 101410.9 months-Limited-
Ceritinib (2nd)ASCEND-416.6 months0.55ModerateL1196M, G1269A, I1171T, S1206Y
Lorlatinib (3rd)CROWNNot Reached (at 5 years)0.19HighG1202R

Data compiled from multiple sources.[2][3][7][9][10][11][12][13][14]

Key Findings from Comparative Studies:

  • Superiority of Next-Generation Inhibitors: Clinical data unequivocally demonstrates the superior efficacy of second- and third-generation ALK inhibitors over crizotinib in the first-line treatment of ALK-positive NSCLC.[3][10] An adjusted indirect comparison showed ceritinib was associated with a significantly longer PFS compared to crizotinib (25.2 vs 10.8 months).[3][10]

  • Lorlatinib's Unprecedented Efficacy: The 5-year outcomes from the CROWN study are particularly striking, with a median PFS not yet reached for lorlatinib, compared to 9.1 months for crizotinib.[2][9] At 5 years, 60% of patients on lorlatinib were progression-free, compared to just 8% on crizotinib.[2][9]

  • Intracranial Activity: A major limitation of crizotinib is its poor penetration of the blood-brain barrier, leading to a high incidence of brain metastases.[4] Lorlatinib has demonstrated profound intracranial efficacy, with a 92% likelihood of remaining free of intracranial progression at 5 years, compared to 21% for crizotinib.

  • Overcoming Resistance: The development of resistance is a major challenge in targeted therapy.[8][15] Ceritinib is effective against several crizotinib-resistant mutations, including the L1196M gatekeeper mutation.[12] Lorlatinib is designed to be active against a broader spectrum of resistance mutations, including the highly resistant G1202R mutation.[14]

Part 2: Modulating Cholinergic Neurotransmission - Acetylcholinesterase Inhibitors in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the key pathological features is a deficit in the neurotransmitter acetylcholine.[16] Several drugs containing a substituted pyridine or a related nitrogen-containing heterocyclic scaffold have been developed to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synaptic cleft.[16][17][18]

Mechanism of Action and Rationale for Development

The primary mechanism of action for this class of drugs is the reversible inhibition of AChE.[6] By blocking the active site of the enzyme, these inhibitors prevent the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain, which can help improve cognitive function.[6][16] Tacrine, an early pyridine derivative approved for AD, demonstrated the potential of this approach but was limited by hepatotoxicity.[19] Donepezil, a piperidine derivative, offered an improved safety profile.[18] Galantamine, another key drug in this class, exhibits a dual mechanism of action: it not only inhibits AChE but also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which may contribute to its sustained efficacy.[2][20] However, the allosteric modulatory effects of galantamine are a subject of some debate in the scientific literature.[1][8]

Cholinergic Synapse and the Action of AChE Inhibitors

AChE_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission nAChR->Signal AChE_Inhibitor AChE Inhibitors (Donepezil, Galantamine) AChE_Inhibitor->AChE Inhibition Galantamine_PAM Galantamine (Allosteric Modulation) Galantamine_PAM->nAChR Potentiation

Caption: Mechanism of action of acetylcholinesterase inhibitors at the cholinergic synapse.

Comparative Efficacy of Acetylcholinesterase Inhibitors

Direct head-to-head clinical trials comparing donepezil, galantamine, and rivastigmine (a non-pyridine-based AChE inhibitor included for comparison) have yielded somewhat conflicting results, but meta-analyses provide a clearer picture of their modest but significant benefits.[5][10][21]

DrugPrimary MechanismIC50 for AChE (human, nM)Key Efficacy Findings (vs. Placebo)Noteworthy Features
Tacrine AChE Inhibition~30-100First-in-class, demonstrated proof-of-conceptLargely discontinued due to hepatotoxicity
Donepezil AChE Inhibition~6.7Consistent modest improvement in cognition, function, and behaviorGenerally well-tolerated; often the first-line choice
Galantamine AChE Inhibition & nAChR Allosteric Modulation~400-1000Modest improvement in cognition, function, and behaviorDual mechanism of action may offer sustained benefits

IC50 values are approximate and can vary based on experimental conditions.[22][23][24]

Key Findings from Comparative Studies:

  • Modest but Significant Benefits: Meta-analyses of placebo-controlled trials have consistently shown that donepezil, galantamine, and rivastigmine provide modest but statistically significant benefits in stabilizing or slowing the decline in cognition, function, and global clinical status in patients with mild to moderate Alzheimer's disease.[3][5][10][11]

  • Lack of Clear Superiority: While some individual trials have suggested an advantage of one drug over another, meta-analyses and systematic reviews have generally not found consistent, significant differences in efficacy among the three most commonly used AChE inhibitors.[3][5][21]

  • Galantamine's Dual Mechanism: The allosteric potentiation of nicotinic receptors by galantamine is a unique feature among the approved AChE inhibitors.[2][4][20] This is theorized to potentially lead to more sustained clinical benefits, although definitive clinical proof of superiority based on this mechanism is still debated.[1][8][20]

  • Safety and Tolerability: The incidence of adverse events, particularly gastrointestinal side effects like nausea and diarrhea, is a key differentiator.[3][21] Donepezil is often associated with a more favorable side-effect profile compared to rivastigmine.[3]

Part 3: Experimental Protocols for Efficacy Evaluation

The objective comparison of drug efficacy relies on standardized and robust experimental methodologies. Below are detailed protocols for two key assays used to evaluate the compounds discussed in this guide.

Experimental Workflow: In Vitro Drug Efficacy Screening

workflow start Start: Drug Candidates enzymatic_assay Enzymatic Assay (e.g., ALK Kinase or AChE Inhibition) start->enzymatic_assay cell_based_assay Cell-Based Assay (e.g., MTT Cytotoxicity Assay) start->cell_based_assay ic50 Determine IC50 Values enzymatic_assay->ic50 cell_based_assay->ic50 lead_selection Lead Candidate Selection ic50->lead_selection in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) lead_selection->in_vivo end End: Preclinical Candidate in_vivo->end

Caption: A generalized workflow for the in vitro screening of pyridine-derived inhibitors.

Protocol 1: ALK Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[25]

Rationale: This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the target kinase, providing a quantitative measure of potency (IC50).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Reaction Buffer.

    • Dilute the ALK enzyme, substrate (e.g., a generic peptide substrate), and ATP to their final concentrations in the reaction buffer.

    • Prepare a serial dilution of the test compound (e.g., lorlatinib) in the reaction buffer containing 5% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or DMSO control.

    • Add 2 µL of the diluted ALK enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the colorimetric method developed by Ellman.[7][13][26][27][28]

Rationale: This assay provides a reliable and high-throughput method to screen for and characterize AChE inhibitors by measuring the product of enzymatic hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare a stock solution of the AChE enzyme.

    • Prepare serial dilutions of the test compound (e.g., donepezil).

  • Enzymatic Reaction:

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer.

      • 10 µL of the test compound or control.

      • 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a plate reader.

    • Continue to read the absorbance at regular intervals (e.g., every minute) for a set period to determine the reaction rate.

    • The rate of color change is proportional to the AChE activity.

    • Calculate the percent inhibition for each compound concentration relative to the control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.[17][29][30][31][32]

Rationale: This assay determines the concentration at which a compound is cytotoxic to cancer cells (or other cell types), providing a measure of its cellular potency (IC50).

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cell line (e.g., H3122 ALK-positive NSCLC cells) to the exponential growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or control (e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes in the dark to ensure complete solubilization.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the experimental wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the control (untreated or vehicle-treated cells).

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The substituted pyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The examples of ALK inhibitors in oncology and acetylcholinesterase inhibitors in neurodegenerative disease highlight the remarkable adaptability of this core structure to target diverse biological pathways with high specificity and potency. The evolution from first- to third-generation ALK inhibitors demonstrates a clear trajectory of rational drug design to overcome clinical challenges such as acquired resistance and poor blood-brain barrier penetration. Similarly, the development of acetylcholinesterase inhibitors showcases the refinement of a therapeutic concept to improve safety and explore dual mechanisms of action. The continued exploration of the chemical space around the pyridine nucleus promises to yield novel therapeutics with improved efficacy and safety profiles for a wide range of human diseases.

References

  • Ceritinib is a tyrosine kinase inhibitor (TKI) used primarily for the treatment of non-small cell lung cancer (NSCLC) that is anaplastic lymphoma kinase (ALK)-positive. Patsnap Synapse.

  • Comparative efficacy of first-line ceritinib and crizotinib in advanced or metastatic anaplastic lymphoma kinase-positive non-small cell lung cancer: an adjusted indirect comparison with external controls. Taylor & Francis Online.

  • Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. NCBI.

  • Lorlatinib vs Crizotinib in Advanced ALK-Positive NSCLC: 5-Year Outcomes From Phase III CROWN Trial. The ASCO Post.

  • Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. PMC.

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  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. PMC.

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  • Mechanisms of action of the most common drugs used in AD. (A) CIs such... ResearchGate.

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  • Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer's Disease. Frontiers.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-phenylpyridine-3-carbaldehyde

This guide provides essential safety and logistical information for the proper disposal of 2-chloro-6-phenylpyridine-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-chloro-6-phenylpyridine-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a procedural, step-by-step framework grounded in established safety protocols and regulatory compliance. Our commitment is to furnish you with knowledge that extends beyond the product itself, fostering a culture of safety and trust in your laboratory operations.

Understanding the Hazard Profile

  • Chlorinated Pyridine Moiety : Chlorinated organic compounds are often toxic and persistent in the environment.[1][2] The pyridine ring itself is a heterocyclic amine with known toxicity.[3] Pyridine and its derivatives can cause irritation to the skin, eyes, and respiratory tract.[4][5]

  • Aldehyde Group : Aldehydes are a class of reactive organic compounds.[6] They are often irritants and can be toxic.[6]

  • Phenyl Group : While the phenyl group itself is a common structural feature, its presence can influence the overall toxicity and environmental fate of the molecule.

Based on these components, 2-chloro-6-phenylpyridine-3-carbaldehyde should be handled as a hazardous substance with potential for toxicity, irritation, and environmental harm.[7][8]

Immediate Safety and Personal Protective Equipment (PPE)

When handling 2-chloro-6-phenylpyridine-3-carbaldehyde for disposal, adherence to strict safety protocols is non-negotiable.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile gloves, inspected before use.Provides a barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals.[3]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[9]
Lab Coat A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a fume hood.[3][10]Prevents inhalation of potentially harmful vapors or dust.

In Case of Exposure:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][10] Remove contaminated clothing.[11]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[10] Seek medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

On-Site Waste Management and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[13] Never dispose of 2-chloro-6-phenylpyridine-3-carbaldehyde down the drain or in regular trash.[3][13]

Step-by-Step Waste Collection Protocol:
  • Container Selection : Use a dedicated, properly labeled hazardous waste container.[14][15] The container must be made of a material compatible with the chemical and show no signs of damage.[14][15]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-chloro-6-phenylpyridine-3-carbaldehyde," and any other components in the waste mixture.[14][15]

  • Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA).[14] This area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[14][16]

  • Closure : Keep the waste container securely closed except when adding waste.[15]

  • Secondary Containment : Store the waste container within a secondary containment system to prevent the spread of material in case of a leak.[15]

Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Disposal Process A Generation of 2-Chloro-6-phenylpyridine-3-carbaldehyde Waste B Wear Appropriate PPE A->B Handling C Segregate into a Labeled, Compatible Hazardous Waste Container B->C Collection D Store in a Designated Satellite Accumulation Area C->D Storage E Schedule Waste Pickup with Certified Hazardous Waste Disposal Service D->E Coordination F Transportation to a Treatment, Storage, and Disposal Facility (TSDF) E->F Logistics G Final Disposal (e.g., Incineration) F->G Final Step

Caption: Workflow for the safe disposal of 2-chloro-6-phenylpyridine-3-carbaldehyde.

Decontamination and Spill Management

Accidental spills should be handled promptly and safely.

Spill Response Protocol:
  • Evacuate and Ventilate : If a significant spill occurs, evacuate non-essential personnel and ensure the area is well-ventilated.[17]

  • Containment : For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3][11]

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[11]

  • Decontamination : Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.[15] Follow with a final wash of soap and water.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EH&S) department.

Final Disposal Procedures

The final disposal of 2-chloro-6-phenylpyridine-3-carbaldehyde must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[18][19] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[18]

  • Waste Characterization : The waste will be classified based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).[18] Due to its chemical structure, this compound is likely to be classified as toxic hazardous waste.

  • Incineration : High-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds. This process is designed to destroy the hazardous components of the waste.

  • Landfill : Direct landfilling of untreated hazardous chemical waste is generally prohibited.

Caption: Relationship between the chemical structure of 2-chloro-6-phenylpyridine-3-carbaldehyde and its classification as hazardous waste.

Regulatory Compliance

It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with the relevant regulations.[18] Maintain meticulous records of waste generation, storage, and disposal.[18]

References

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